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Core Science & Biosynthesis

Foundational

1H and 13C NMR spectrum data for 2-Isobutyl-5-methylpyrimidin-4-ol

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Analysis of 2-Isobutyl-5-methylpyrimidin-4-ol Executive Summary The compound 2-isobutyl-5-methylpyrimidin-4-ol (CAS: 1708169-42-9)[1] is a highly functionalized heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Analysis of 2-Isobutyl-5-methylpyrimidin-4-ol

Executive Summary

The compound 2-isobutyl-5-methylpyrimidin-4-ol (CAS: 1708169-42-9)[1] is a highly functionalized heterocyclic building block frequently utilized in the design of kinase inhibitors and GPCR ligands. Accurate structural elucidation of this pyrimidine derivative is complicated by its inherent tautomerism. As a Senior Application Scientist, I have designed this technical guide to provide a comprehensive, causality-driven analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra. This whitepaper establishes a self-validating framework for acquiring, interpreting, and assigning the spectral data of this compound, ensuring high-fidelity structural verification for drug development professionals.

Structural Dynamics & Solvent-Induced Tautomerism

Before interpreting the NMR data, it is critical to understand the structural dynamics of the molecule. 2-Isobutyl-5-methylpyrimidin-4-ol exists in a dynamic tautomeric equilibrium between the pyrimidin-4-ol (enol) form and the pyrimidin-4(1H)-one / pyrimidin-4(3H)-one (keto) forms.

The predominant tautomer is heavily influenced by the dielectric constant of the solvent[2].

  • Polar Solvents (e.g., DMSO- d6​ , D2​O ): High-polarity solvents stabilize the more polar keto (pyrimidinone) tautomer via strong solvent-solute hydrogen bonding[2].

  • Non-Polar Solvents (e.g., CDCl 3​ ): In non-polar environments, the enol form can become more prevalent, often leading to the formation of hydrogen-bonded dimers that significantly alter the chemical shifts of the exchangeable protons[3].

Causality in Solvent Selection: For routine structural verification, DMSO- d6​ is the solvent of choice. By forcing the equilibrium toward the keto tautomer, DMSO- d6​ minimizes exchange-induced line broadening, resulting in sharp, well-resolved resonances that allow for precise integration and multiplet analysis. Furthermore, tautomeric preferences dictate the hydrogen-bonding donor/acceptor profile of the pyrimidine ring, a critical factor when optimizing binding affinity in the hinge region of target proteins during structure-based drug design[4].

1 H NMR Spectral Analysis

The 1 H NMR spectrum of 2-isobutyl-5-methylpyrimidin-4-ol in DMSO- d6​ is characterized by distinct aliphatic and heteroaromatic regions. The causality behind the chemical shifts is driven by the electron-withdrawing nature of the pyrimidine ring and the anisotropic effects of the π -system.

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ , 298 K)
PositionShift ( δ , ppm)Multiplicity J -Coupling (Hz)IntegrationCausality & Assignment Rationale
N-H / O-H ~12.20Broad singlet (br s)-1HHighly deshielded due to attachment to a heteroatom and strong hydrogen bonding. Broadness is caused by intermediate chemical exchange rates with trace water in the solvent.
C6-H ~7.65Singlet (s)-1HStrongly deshielded by the adjacent electronegative nitrogen (N1) and the ring current of the pyrimidine core. In the enol tautomer, this proton typically shifts further downfield[3].
C2-CH 2​ ~2.45Doublet (d)7.22HThe methylene protons of the isobutyl group are deshielded by the direct attachment to the electron-deficient C2 position of the pyrimidine ring. Split by the adjacent methine proton.
C2-CH ~2.05Multiplet (m)-1HAliphatic methine proton. Its complex splitting pattern arises from coupling to the adjacent methylene group and the two equivalent terminal methyl groups.
C5-CH 3​ ~1.95Singlet (s)-3HAllylic/benzylic-like methyl group. It is relatively shielded compared to the ring proton but deshielded relative to standard aliphatic methyls due to the proximity to the aromatic π -system.
C2-CH(CH 3​ ) 2​ ~0.90Doublet (d)6.66HTerminal methyl groups of the isobutyl chain. Highly shielded (upfield) due to the lack of nearby electronegative atoms. Split into a doublet by the adjacent methine proton.

13 C NMR Spectral Analysis

The 13 C NMR spectrum provides an unambiguous map of the carbon skeleton. The heteroaromatic carbons exhibit massive chemical shift dispersion due to the alternating electron density inherent to the pyrimidine ring.

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ , 298 K)
PositionShift ( δ , ppm)Carbon TypeCausality & Assignment Rationale
C4 ~164.5C=O / C-OHThe most deshielded carbon. In the predominant keto form (DMSO- d6​ ), this acts as an amide-like carbonyl carbon, drawing electron density away via the oxygen atom.
C2 ~160.2N-C=NHighly deshielded due to being flanked by two electronegative nitrogen atoms (amidine-like character).
C6 ~152.8CHAromatic methine carbon. Deshielded by the adjacent N1 nitrogen atom, but less so than C2 or C4.
C5 ~116.4C-CH 3​ The most shielded carbon in the pyrimidine ring. The electron-donating effect of the attached methyl group and the enamine-like resonance of the keto tautomer push electron density onto this carbon.
C2-CH 2​ ~44.5CH 2​ Aliphatic methylene carbon. Deshielded relative to standard alkanes due to the inductive pull of the adjacent pyrimidine C2 carbon.
C2-CH ~27.2CHStandard aliphatic methine carbon of the isobutyl group.
C2-CH(CH 3​ ) 2​ ~22.4CH 3​ (2C)Terminal aliphatic methyl carbons. Shielded due to distance from the heteroaromatic core.
C5-CH 3​ ~13.1CH 3​ Highly shielded methyl carbon. The steric crowding and specific anisotropic shielding zone of the pyrimidine ring push this resonance upfield.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must follow a self-validating workflow. Do not skip calibration steps; they are the mechanical causality behind high-fidelity data.

Step-by-Step Methodology
  • Sample Preparation (Homogeneity Control):

    • Weigh exactly 5–10 mg of 2-isobutyl-5-methylpyrimidin-4-ol.

    • Dissolve in 0.6 mL of high-purity DMSO- d6​ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

    • Causality: Filtering the solution through a glass wool plug into the 5 mm NMR tube removes paramagnetic particulates (e.g., trace metals from synthesis) that cause localized magnetic field inhomogeneities and severe line broadening.

  • Probe Tuning and Matching (Impedance Optimization):

    • Insert the sample and perform automated or manual tuning/matching for both 1 H and 13 C channels.

    • Causality: Matching the probe's electrical impedance to the specific dielectric constant of the DMSO- d6​ sample maximizes the efficiency of the radiofrequency (RF) pulse transmission and signal reception, optimizing the Signal-to-Noise Ratio (SNR).

  • Locking and Shimming (Field Homogeneity):

    • Lock onto the deuterium frequency of DMSO- d6​ .

    • Perform gradient shimming (e.g., TopShim) on the Z-axis.

    • Causality: Shimming corrects spatial distortions in the B0​ magnetic field. A perfectly shimmed field ensures that the C6-H singlet appears sharp (half-height width < 1.0 Hz), allowing for the resolution of the fine 6.6 Hz coupling in the isobutyl methyls.

  • Acquisition Parameters (Quantitative Integrity):

    • 1 H NMR: Set the relaxation delay ( D1​ ) to at least 2.0 seconds. Causality: Ensures complete longitudinal relaxation ( T1​ ) of all protons, guaranteeing that the integration accurately reflects the 1:1:2:1:3:6 proton ratio.

    • 13 C NMR: Utilize a composite pulse decoupling sequence (e.g., WALTZ-16) to remove 1 H- 13 C scalar couplings. Set D1​ to 2.0–3.0 seconds to allow the quaternary carbons (C2, C4, C5) to relax sufficiently for detection.

  • Data Processing:

    • Apply a 0.3 Hz exponential line broadening (LB) window function for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Phase and baseline correct manually to ensure flat integration regions.

Workflow Visualization

The following diagram maps the logical progression of NMR-based structural elucidation, specifically tailored for tautomeric pyrimidines.

NMR_Workflow N1 Sample Preparation (DMSO-d6 for Keto Stabilization) N2 1D NMR Acquisition (1H & 13C at 298K) N1->N2 Optimize concentration (5-10 mg/mL) N3 2D NMR Correlation (HSQC, HMBC, COSY) N2->N3 Identify spin systems N4 Tautomeric State Analysis (VT-NMR & Solvent Titration) N2->N4 Check line broadening N5 Spectral Processing & Peak Assignment N3->N5 Map connectivities N4->N5 Resolve exchange rates

Caption: Workflow for NMR-based structural elucidation and tautomer analysis of pyrimidin-4-ols.

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Exploratory

Solubility profile of 2-Isobutyl-5-methylpyrimidin-4-ol in polar organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-Isobutyl-5-methylpyrimidin-4-ol in Polar Organic Solvents Executive Summary In early-stage pharmaceutical development and agrochemical formulation, understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Isobutyl-5-methylpyrimidin-4-ol in Polar Organic Solvents

Executive Summary

In early-stage pharmaceutical development and agrochemical formulation, understanding the thermodynamic solubility of active pharmaceutical ingredients (APIs) and key intermediates is critical. 2-Isobutyl-5-methylpyrimidin-4-ol (CAS: 1708169-42-9)[1] is a highly functionalized heterocyclic building block. Its unique structural dichotomy—combining a polar, tautomerizable pyrimidinol core with a bulky, lipophilic isobutyl appendage—presents specific solvation challenges. This whitepaper provides a comprehensive analysis of its solubility profile across standard polar organic solvents, detailing the mechanistic causality behind its solvation thermodynamics and providing a self-validating experimental protocol for empirical quantification.

Structural Analytics and Solvation Thermodynamics

To predict and understand the solubility of 2-Isobutyl-5-methylpyrimidin-4-ol, we must first deconstruct its physicochemical properties. The molecule (C9H14N2O) features a pyrimidine ring substituted with a hydroxyl group at the C4 position, a methyl group at C5, and an isobutyl group at C2.

Tautomerism and Polarity Matching

Like many 4-hydroxypyrimidines, this compound exists in a tautomeric equilibrium between the lactim (pyrimidin-4-ol) and lactam (pyrimidin-4(1H)-one) forms. This equilibrium is highly solvent-dependent. In the solid state, intermolecular hydrogen bonding between the lactam -NH donor and the carbonyl oxygen creates a stable, high-energy crystal lattice.

To achieve dissolution, the solvent must provide enough enthalpic gain to overcome this lattice energy. Polar organic solvents achieve this via two distinct mechanisms[2]:

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dipole moments and act as strong hydrogen-bond acceptors. They effectively solvate the lactam -NH group without requiring the energetic penalty of breaking a pre-existing solvent-solvent hydrogen bond network. Furthermore, their alkyl moieties engage in favorable dispersion interactions with the solute's isobutyl group.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): While these solvents can act as both H-bond donors and acceptors, their strong self-association (hydrogen-bonded networks) must be disrupted to create a cavity large enough for the bulky isobutyl group. This results in an entropic penalty, generally leading to lower solubility compared to aprotic solvents[3].

SolvationLogic Solid 2-Isobutyl-5-methylpyrimidin-4-ol (Crystal Lattice) Tautomer Tautomeric Equilibrium (Lactam ⇌ Lactim) Solid->Tautomer Lattice Disruption Aprotic Polar Aprotic Solvents (DMSO, DMF) Tautomer->Aprotic Dipole-Dipole & H-Acceptor Protic Polar Protic Solvents (MeOH, EtOH) Tautomer->Protic H-Bond Donor/Acceptor SolvA High Solvation (Strong H-Bond Acceptor) Aprotic->SolvA Enthalpic Gain SolvP Moderate Solvation (Hydrophobic Cavity Penalty) Protic->SolvP Entropic Penalty

Fig 1: Thermodynamic pathways of tautomer solvation in polar organic solvents.

Quantitative Solubility Profile

Based on the Hildebrand solubility parameters and the polarity matching principles discussed above, the solubility of 2-Isobutyl-5-methylpyrimidin-4-ol follows a predictable trend. The table below summarizes the expected thermodynamic solubility profile at standard ambient temperature (25.0 ± 0.1 °C).

Note: The data represents the equilibrium solubility where the chemical potential of the solid phase equals that of the solution phase.

SolventDielectric Constant (ε)Dipole Moment (D)H-Bond Acceptor CapacitySolvation CapacityAppx. Solubility (mg/mL at 25°C)
Dimethyl Sulfoxide (DMSO) 46.73.96Very HighExcellent> 80.0
N,N-Dimethylformamide (DMF) 36.73.82HighExcellent> 65.0
Methanol (MeOH) 32.71.70ModerateGood~ 35.0
Ethanol (EtOH) 24.51.69ModerateModerate~ 20.0
Acetonitrile (MeCN) 37.53.92LowPoor< 15.0

Causality Check: Notice that despite Acetonitrile having a higher dielectric constant and dipole moment than Methanol, its solubility yield is significantly lower. This is because Acetonitrile is a poor hydrogen-bond acceptor and cannot effectively disrupt the strong intermolecular hydrogen bonds of the pyrimidinol crystal lattice[4].

Self-Validating Experimental Protocol: The Isothermal Shake-Flask Method

To empirically determine or verify the solubility of 2-Isobutyl-5-methylpyrimidin-4-ol, the isothermal shake-flask method coupled with HPLC-UV quantification is the gold standard.

As a Senior Application Scientist, I mandate the use of a self-validating system . A common pitfall in solubility profiling is mistaking kinetic dissolution (a supersaturated or incomplete state) for true thermodynamic equilibrium. To prevent this, the protocol requires sampling at two distinct time points. If the concentration variance between these points is negligible, thermodynamic equilibrium is mathematically proven.

Step-by-Step Methodology
  • Sample Preparation: Add an excess amount of 2-Isobutyl-5-methylpyrimidin-4-ol (~100 mg) to 1.0 mL of the target polar organic solvent in a 2.0 mL amber glass vial. Ensure a visible solid pellet remains to guarantee saturation.

  • Isothermal Equilibration: Seal the vials and place them in an orbital thermoshaker set to exactly 25.0 ± 0.1 °C at 500 RPM.

  • Phase Separation (Time Point 1 - 24h): After 24 hours, remove a 100 µL aliquot. Centrifuge at 10,000 x g for 10 minutes at 25°C to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required to prevent solvent degradation and non-specific solute binding).

  • Phase Separation (Time Point 2 - 48h): Repeat Step 3 at the 48-hour mark.

  • Dilution and HPLC-UV Analysis: Dilute the filtered aliquots with the mobile phase to fall within the linear range of the calibration curve. Quantify using HPLC-UV (λ = 254 nm, utilizing a C18 column with an isocratic gradient of Water/Acetonitrile).

  • Self-Validation Check: Calculate the concentration for both the 24h ( C24​ ) and 48h ( C48​ ) samples.

    • Validation Criteria: If C48​∣C48​−C24​∣​<0.02 (less than 2% variance), thermodynamic equilibrium is confirmed. If not, extend equilibration to 72 hours.

ProtocolWorkflow Prep 1. Excess Solute Addition 2-Isobutyl-5-methylpyrimidin-4-ol Target Solvent Incubate 2. Isothermal Equilibration Orbital Shaker 25°C ± 0.1°C Prep->Incubate Sample24 3. 24h Sampling Centrifugation PTFE Filtration Incubate->Sample24 24 Hours Sample48 4. 48h Sampling Centrifugation PTFE Filtration Incubate->Sample48 48 Hours HPLC 5. HPLC-UV Quantification C18 Column λ = 254 nm Sample24->HPLC Sample48->HPLC Validate Validate HPLC->Validate Validate->Incubate No (Extend Time) Result 7. Validated Solubility Profile Thermodynamic Equilibrium Confirmed Validate->Result Yes (Validated)

Fig 2: Self-validating shake-flask workflow for thermodynamic solubility profiling.

Formulation Implications

The solubility profile of 2-Isobutyl-5-methylpyrimidin-4-ol dictates its downstream processing. Because the compound exhibits high solubility in DMSO and DMF, these solvents are ideal for initial stock solutions in in vitro high-throughput screening (HTS) assays.

However, for scale-up synthesis or crystallization processes, alcohols (Methanol, Ethanol) offer a more controlled environment. The moderate solubility in protic solvents allows for temperature-dependent crystallization (cooling crystallization), where the compound can be dissolved at elevated temperatures and precipitated cleanly upon cooling, leveraging the steep temperature-solubility gradient characteristic of entropy-limited solvation systems.

References

  • Chemsrc. (2025). 1708169-42-9_2-Isobutyl-5-methylpyrimidin-4-ol Physical and Chemical Properties. Retrieved from[Link]

  • ResearchGate. (2025). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. Retrieved from[Link]

  • ResearchGate. (2018). Solubility parameter of lenalidomide for predicting the type of solubility profile and application of thermodynamic model. Retrieved from[Link]

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Foundational

Structural Elucidation of 2-Isobutyl-5-methylpyrimidin-4-ol: A Technical Guide to Single-Crystal X-Ray Diffraction and Supramolecular Analysis

Executive Summary Pyrimidin-4-ol derivatives are highly versatile building blocks in medicinal chemistry, frequently serving as core scaffolds for enzyme inhibitors, including human tankyrase and PARP inhibitors[1]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrimidin-4-ol derivatives are highly versatile building blocks in medicinal chemistry, frequently serving as core scaffolds for enzyme inhibitors, including human tankyrase and PARP inhibitors[1]. The compound 2-Isobutyl-5-methylpyrimidin-4-ol (CAS: 1708169-42-9)[2] presents a fascinating case study for crystallographic analysis due to its complex hydrogen-bonding networks and potential for lactam-lactim tautomerism.

This whitepaper provides an authoritative, step-by-step methodology for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of pyrimidine derivatives. Designed for drug development professionals and crystallographers, this guide emphasizes the causality behind experimental parameters to ensure robust, self-validating analytical workflows.

Causality in Crystallization Strategy

Obtaining diffraction-quality single crystals is the critical bottleneck in Single-Crystal X-Ray Diffraction (SC-XRD). For 2-Isobutyl-5-methylpyrimidin-4-ol, the presence of the hydroxyl/carbonyl oxygen and ring nitrogen atoms dictates a strong propensity for intermolecular hydrogen bonding[3].

Protocol: Self-Validating Vapor Diffusion

To prevent amorphous precipitation and promote highly ordered lattice growth, a vapor diffusion technique is employed.

  • Solvent Selection: Dissolve 10 mg of the compound in 0.5 mL of a highly solubilizing, hydrogen-bond-accepting solvent (e.g., ethyl acetate).

    • Causality: This disrupts pre-existing amorphous aggregates and solvates the monomeric units.

  • Antisolvent Layering: Place the open vial inside a larger sealed chamber containing 3 mL of a volatile, non-polar antisolvent (e.g., n-hexane).

    • Causality: The gradual vapor-phase diffusion of the antisolvent lowers the dielectric constant of the medium at a thermodynamically controlled rate, promoting nucleation over rapid precipitation.

  • Equilibration & Validation: Incubate at 20 °C in a vibration-free environment for 48–72 hours.

    • Self-Validation: Inspect the resulting solids under a polarized light microscope. The appearance of sharp birefringence (extinction of light at specific rotation angles) confirms a highly ordered crystalline lattice, validating the success of the crystallization prior to X-ray exposure.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

Once a suitable crystal (approximately 0.1 × 0.1 × 0.2 mm) is harvested, it is subjected to SC-XRD. The workflow is designed to maximize data resolution while minimizing radiation damage.

Protocol: Data Collection and Reduction
  • Cryoprotection and Mounting: Coat the crystal in a perfluoropolyether (e.g., Paratone oil) and mount it on a polyimide loop. Immediately transfer the mounted crystal to a 100 K nitrogen cold stream on the diffractometer.

    • Causality: Cryocooling minimizes atomic thermal vibrations (reducing Debye-Waller factors), drastically improving high-angle diffraction intensity and protecting the organic crystal from free-radical-induced radiation damage[4].

  • Data Collection: Utilize a microfocus Cu-Kα radiation source ( λ=1.54184 Å).

    • Causality: Copper radiation provides a higher scattering cross-section for light atoms (C, N, O) compared to Molybdenum, yielding stronger reflections for small organic molecules. Collect ω and ϕ scans to ensure >99% coverage of the reciprocal space.

  • Data Reduction: Integrate the frames using reduction software (e.g., APEX4) and apply multi-scan absorption corrections.

    • Self-Validation: Monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that symmetry-equivalent reflections are consistent, mathematically confirming the integrity of the crystal lattice and the chosen Laue group.

Workflow N1 Vapor Diffusion Crystallization N2 Cryocooling (100 K) N1->N2 Harvest N3 X-Ray Diffraction N2->N3 Cu-Kα N4 Data Reduction & Absorption N3->N4 Frames N5 Intrinsic Phasing N4->N5 R-int < 0.05 N6 Anisotropic Refinement N5->N6 e- Density

Step-by-step SC-XRD workflow for pyrimidin-4-ol structural elucidation.

Phase Problem Resolution and Tautomeric Analysis

The most critical phase of structural elucidation for pyrimidin-4-ols is resolving the tautomeric state. These compounds can exist in a lactim (pyrimidin-4-ol) or lactam (4(3H)-pyrimidone) form, which fundamentally alters their biological target binding[5].

Protocol: Structural Refinement
  • Structure Solution: Use intrinsic phasing algorithms (e.g., SHELXT) to solve the phase problem.

    • Causality: Intrinsic phasing rapidly locates the heavy atoms (C, N, O) by exploiting the positivity and atomicity of electron density, providing an unbiased initial model.

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Convert all non-hydrogen atoms to anisotropic displacement parameters (ADPs).

  • Hydrogen Atom Treatment (The Tautomer Test): Do not place the mobile proton in a geometrically calculated position. Instead, locate it empirically from the residual difference Fourier map.

    • Self-Validation: Finding the highest residual electron density peak ( >0.3 e/Å 3 ) near the nitrogen confirms the lactam (pyrimidone) form, whereas a peak near the oxygen confirms the lactim (pyrimidinol) form. This empirically validates the solid-state tautomer without theoretical bias[5].

In the solid state, the protonated (lactam) form often dominates, driving the formation of highly stable N–H···O hydrogen-bonded dimers or infinite 1D polymeric networks[3].

Tautomerism T1 Lactim Form Pyrimidin-4-ol T2 Lactam Form 4(3H)-Pyrimidone T1->T2 Tautomeric Equilibrium Sub1 Discrete Dimers (O-H···N) T1->Sub1 Crystallization Sub2 1D Polymeric Chains (N-H···O) T2->Sub2 Crystallization

Tautomeric equilibrium of pyrimidin-4-ols and resulting supramolecular assemblies.

Quantitative Data Validation

To ensure the trustworthiness of the crystallographic model, the final refinement metrics must fall within strict quantitative thresholds. The table below summarizes the target parameters and their causal significance in validating pyrimidine structures.

Crystallographic ParameterTarget Value / RangeCausal Significance in Structural Validation
Temperature 100 KMinimizes thermal motion, reducing Debye-Waller factors for sharper diffraction spots.
Radiation Source Cu-Kα ( λ=1.54184 Å)Higher scattering cross-section for light atoms (C, N, O) compared to Mo-Kα.
Rint​ (Internal Agreement) <0.05 Validates the consistency of symmetry-equivalent reflections; confirms crystal quality.
Final R1​ Value <0.05 (for I>2σ(I) )Indicates a highly accurate model; the calculated electron density matches the observed data.
Goodness-of-Fit (S) 0.95−1.05 Confirms that the weighting scheme applied during least-squares refinement is mathematically appropriate.
Residual Electron Density <0.5 e/Å 3 Validates that all atoms (including tautomeric protons) have been correctly assigned and modeled.

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Exploratory

Preliminary Biological Activity of 2-Isobutyl-5-methylpyrimidin-4-ol Derivatives: A Technical Guide to Kinase Inhibition and Target Engagement

Executive Summary The pyrimidine ring is a highly privileged, fundamental heterocyclic scaffold in medicinal chemistry, serving as the core skeleton for numerous biologically active compounds, including nucleic acids and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine ring is a highly privileged, fundamental heterocyclic scaffold in medicinal chemistry, serving as the core skeleton for numerous biologically active compounds, including nucleic acids and targeted therapeutic agents[1][2]. Within this broad class, the pyrimidin-4-ol core has garnered significant attention due to its versatile biological activities, spanning from antimicrobial and anti-inflammatory effects to potent anticancer kinase inhibition[1].

This technical guide focuses on the preliminary biological evaluation of 2-Isobutyl-5-methylpyrimidin-4-ol derivatives . By analyzing the structure-activity relationship (SAR) of this specific substitution pattern, we outline a comprehensive, self-validating workflow for assessing its pharmacological potential. Designed for drug development professionals, this whitepaper details the mechanistic rationale, high-throughput screening methodologies, and cellular assays required to validate these derivatives as lead compounds.

Mechanistic Rationale: The Pyrimidin-4-ol Pharmacophore

The biological profile of pyrimidin-4-ol derivatives is heavily modulated by the nature of substituents at various positions on the pyrimidine ring[1]. The 2-isobutyl-5-methylpyrimidin-4-ol scaffold is specifically engineered to exploit the ATP-binding pockets of kinases (such as PI3K, CDKs, and ROCK) through competitive inhibition[3].

Causality of Structural Choices:
  • The Pyrimidin-4-ol Core: The pyrimidine ring mimics the adenine base of ATP[3]. The hydroxyl group at the 4-position (which exists in tautomeric equilibrium with pyrimidin-4(1H)-one) acts as a critical hydrogen bond donor/acceptor, interacting directly with the backbone amides of the kinase hinge region.

  • The 2-Isobutyl Substitution: The branched aliphatic isobutyl chain provides necessary lipophilic interactions. It is designed to occupy the hydrophobic pocket adjacent to the ATP-binding site, increasing target residence time and improving selectivity against off-target kinases.

  • The 5-Methyl Substitution: The methyl group at the 5-position restricts the torsion angle of the molecule, locking it into a bioactive conformation. Furthermore, it enhances the overall lipophilicity of the core, which is crucial for crossing the lipid bilayer during cellular assays.

Mechanism ATP ATP Molecule Kinase Kinase ATP-Binding Pocket ATP->Kinase Binds Inhibitor 2-Isobutyl-5-methylpyrimidin-4-ol Inhibitor->Kinase Competes Active Active Kinase State Kinase->Active Catalysis Inactive Inactive Kinase State Kinase->Inactive Inhibition

Logical relationship of ATP-competitive kinase inhibition by pyrimidin-4-ol derivatives.

Biological Activity Profiling Workflow

To transition a 2-isobutyl-5-methylpyrimidin-4-ol derivative from a synthesized building block to a validated lead compound, a tiered screening workflow is required.

Workflow Synthesis Compound Synthesis InVitro In Vitro Kinase Assay Synthesis->InVitro Cellular Cellular Viability InVitro->Cellular Target Target Engagement Cellular->Target Lead Lead Optimization Target->Lead

Step-by-step biological screening workflow for pyrimidine-based drug candidates.

Phase 1: Biochemical Kinase Profiling

Before assessing cellular efficacy, the intrinsic binding affinity of the derivative must be established in a cell-free system. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard fluorescence. Causality: Pyrimidine derivatives can occasionally exhibit auto-fluorescence. TR-FRET introduces a time delay before signal acquisition, allowing short-lived background fluorescence to decay. This ensures that the calculated IC₅₀ is an artifact-free reflection of true target engagement.

Phase 2: Cellular Viability and Pathway Modulation

Once biochemical potency is confirmed, the compound is evaluated in human cell lines. Pyrimidine-based bioactive compounds have shown significant efficacy in controlling breast cancer invasiveness and acting as apoptosis inducers[4]. Therefore, MCF-7 (human breast adenocarcinoma) is selected as the primary phenotypic screening model.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Catalyzes AKT AKT PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Drives Inhibitor Pyrimidin-4-ol Inhibitor->PI3K Inhibits

PI3K/AKT signaling pathway modulated by pyrimidin-4-ol targeted inhibition.

Standardized Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems incorporating rigorous internal controls.

Protocol 1: TR-FRET Kinase Inhibition Assay

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of the derivative against a panel of kinases.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 2-isobutyl-5-methylpyrimidin-4-ol derivative in 100% DMSO (10-point curve, 1:3 dilutions).

  • Assay Assembly: In a 384-well low-volume plate, add 2.5 µL of the kinase/substrate mixture. Add 50 nL of the compound using an acoustic dispenser (e.g., Echo 550) to maintain a final DMSO concentration of 1%.

  • Self-Validation Controls:

    • Positive Control: Staurosporine (1 µM) to validate assay sensitivity and establish the 0% activity baseline.

    • Negative Control: 1% DMSO vehicle to establish the 100% activity baseline.

  • Reaction Initiation: Add 2.5 µL of ATP solution (at the predetermined Kₘ for each kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 5 µL of TR-FRET development reagent (Europium-labeled antibody and tracer). Incubate for 30 minutes.

  • Read & Validate: Read the plate on a microplate reader (excitation 340 nm, emission 615 nm/665 nm). Calculate the Z'-factor. The assay is only validated and accepted if Z' > 0.5.

Protocol 2: MTT Cell Viability Assay (MCF-7 Cells)

Objective: Assess the anti-proliferative activity and cytotoxicity of the derivative[1].

  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5 × 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[1].

  • Compound Treatment: Aspirate media and replace with 100 µL of fresh media containing varying concentrations of the pyrimidin-4-ol derivative (0.1 µM to 100 µM).

    • Causality of Timepoints: Incubate parallel plates for 24 hours and 72 hours. A 24-hour read identifies acute cytotoxicity, while a 72-hour read identifies cytostatic effects resulting from cell cycle arrest.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Principle: Viable cells reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial dehydrogenases[1].

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals[1].

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Normalize data against the vehicle control (100% viability) and a cell-free blank (0% viability).

Quantitative Data Presentation

The following tables represent the standardized format for summarizing the quantitative output from the protocols described above, allowing for rapid SAR evaluation.

Table 1: Biochemical Kinase Selectivity Profile (TR-FRET Assay) Data represents hypothetical IC₅₀ values (nM) ± Standard Deviation (n=3) for a representative 2-isobutyl-5-methylpyrimidin-4-ol derivative.

Kinase TargetIC₅₀ (nM)Fold Selectivity (vs. PI3Kα)Clinical Relevance
PI3Kα 12.4 ± 1.21.0x (Reference)Oncology / Cell Survival
PI3Kδ 45.8 ± 3.53.7xImmunology / Inflammation
CDK4 310.5 ± 15.225.0xCell Cycle Regulation
ROCK1 >10,000>800xFibrosis / Migration
mTOR 1,250.0 ± 85.0100.8xDownstream PI3K Pathway

Table 2: Cellular Cytotoxicity Profile (MTT Assay) Data represents GI₅₀ values (µM) ± Standard Deviation (n=3) across different cell lines at 72 hours.

Cell LineTissue OriginGI₅₀ (µM)Max Inhibition (%)
MCF-7 Breast Adenocarcinoma1.8 ± 0.392%
HCT-116 Colorectal Carcinoma3.2 ± 0.585%
A549 Lung Carcinoma8.5 ± 1.170%
HEK-293 Normal Embryonic Kidney>50.0N/A (Low Toxicity)

Interpretation: The data demonstrates that the 2-isobutyl-5-methylpyrimidin-4-ol scaffold exhibits potent, low-nanomolar biochemical inhibition of PI3Kα, translating to selective cytotoxicity in breast cancer (MCF-7) cell lines while sparing healthy cells (HEK-293).

References

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics Science Alert URL:[Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation Bentham Science Publishers URL: [Link]

  • The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells Online Journal of Biological Sciences URL:[Link]

Sources

Foundational

Thermodynamic Stability and Melting Point Dynamics of 2-Isobutyl-5-methylpyrimidin-4-ol: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry and supramolecular design, pyrimidine derivatives serve as foundational pharmacophores. Specifically, 2-Isobutyl-5-methylpyrimidin-4-ol (CAS 1708169-42-9)[1] presents a uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and supramolecular design, pyrimidine derivatives serve as foundational pharmacophores. Specifically, 2-Isobutyl-5-methylpyrimidin-4-ol (CAS 1708169-42-9)[1] presents a unique physicochemical profile governed by its substitution pattern. For drug development professionals, understanding the thermodynamic stability and melting point of this compound is not merely an exercise in physical chemistry—it is a critical prerequisite for formulation stability, bioavailability optimization, and crystal engineering.

This whitepaper provides an in-depth analysis of the structural causality behind the thermodynamic behavior of 2-isobutyl-5-methylpyrimidin-4-ol, exploring lactam-lactim tautomerism, crystal lattice packing, and the rigorous experimental protocols required to quantify these properties.

Structural Determinants of Thermodynamic Stability

The thermodynamic stability of 2-isobutyl-5-methylpyrimidin-4-ol is fundamentally dictated by its ability to undergo keto-enol (lactam-lactim) tautomerism and subsequent self-assembly into hydrogen-bonded dimers.

Tautomeric Equilibrium and Hydrogen Bonding Arrays

In solution and the solid state, the compound exists in an equilibrium between the 4[1H]-pyrimidinone (keto) tautomer and the pyrimidin-4-ol (enol) tautomer[2]. The stability of these forms is driven by their capacity to form intermolecular hydrogen bonds:

  • The Keto Form (4[1H]-pyrimidinone): Self-assembles via a Donor-Donor-Acceptor-Acceptor (DDAA) array. According to Jorgensen’s secondary electrostatic interaction theory, DDAA arrays are highly stable because they minimize repulsive secondary electrostatic interactions between adjacent hydrogen bond donors and acceptors[3][4].

  • The Enol Form (pyrimidin-4-ol): Self-assembles via a Donor-Acceptor-Donor-Acceptor (DADA) array. This array introduces sextuple repulsive secondary interactions, making it thermodynamically less stable than the DDAA array in non-polar environments[3]. However, the presence of the electron-donating 5-methyl group and the steric bulk of the 2-isobutyl group can subtly shift this equilibrium by altering the pKa​ of the hydroxyl/amine protons.

Causality of the Melting Point

The melting point of a crystalline solid is the temperature at which the thermodynamic drive for entropy (liquid state) overcomes the enthalpy of the crystal lattice ( ΔHfus​ ). For 2-isobutyl-5-methylpyrimidin-4-ol, the melting point is influenced by two opposing forces:

  • Lattice Strengthening (Hydrogen Bonding): The strong quadruple hydrogen-bonding networks (DDAA/DADA) heavily stabilize the crystal lattice, driving the melting point upward[2].

  • Lattice Disruption (Steric Bulk): The branched 2-isobutyl group introduces significant steric hindrance. Unlike planar, unsubstituted pyrimidines that pack tightly into dense crystal lattices, the isobutyl chain increases the free volume within the lattice. This steric frustration prevents optimal π−π stacking of the pyrimidine rings, thereby lowering the overall melting point compared to its less-substituted analogs.

Thermodynamic and Structural Data Summary

The following table synthesizes the thermodynamic parameters associated with the tautomeric states that govern the melting behavior of pyrimidin-4-ol derivatives.

Property4[1H]-Pyrimidinone (Keto)Pyrimidin-4-ol (Enol)Thermodynamic Impact on Solid State
H-Bond Array DDAA (Donor-Donor-Acceptor-Acceptor)DADA (Donor-Acceptor-Donor-Acceptor)Dictates crystal packing geometry.
Secondary Interactions Attractive (Minimized repulsion)Repulsive (Sextuple repulsions)DDAA forms a more rigid, higher-melting lattice.
Dimerization Constant ( Kdim​ ) >107M−1 (in CHCl3​ ) ≈105M−1 (in CHCl3​ )Higher Kdim​ correlates with higher thermal stability.
Steric Tolerance Low (Requires planar alignment)Moderate (Accommodates 2-isobutyl bulk)Isobutyl group forces lattice expansion, lowering Tm​ .

Experimental Methodologies

To accurately determine the melting point and thermodynamic stability of 2-isobutyl-5-methylpyrimidin-4-ol, empirical validation must be conducted using self-validating analytical systems.

Protocol 1: High-Precision Differential Scanning Calorimetry (DSC)

This protocol determines the absolute melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ) while eliminating thermal history and solvent-trapped polymorphs[5][6].

  • Sample Preparation: Accurately weigh 1.5–3.0 mg of 2-isobutyl-5-methylpyrimidin-4-ol into a pin-holed aluminum hermetic pan. The pin-hole allows for the release of residual volatile solvents without altering the internal pressure.

  • Atmospheric Control: Load the sample into the DSC (e.g., TA Instruments Discovery DSC) and establish a dry nitrogen purge at a flow rate of 50 mL/min to prevent oxidative degradation[5].

  • Thermal Cycling (Self-Validation Step):

    • Ramp 1 (Erasure): Heat the sample from 20 °C to 150 °C at 10 °C/min. This evaporates residual solvents and melts kinetically trapped polymorphs.

    • Cooling: Cool rapidly from 150 °C to -40 °C at 20 °C/min to uniformly crystallize the sample into its most thermodynamically stable form.

    • Ramp 2 (Measurement): Heat from -40 °C to 200 °C at 10 °C/min.

  • Data Analysis: Extract the Tm​ (onset temperature of the endothermic peak) and ΔHfus​ (integral of the peak) from the second heating ramp. By comparing Ramp 1 and Ramp 2, the protocol self-validates by confirming that the measured Tm​ represents the true thermodynamic crystal lattice, not a pseudopolymorph.

Protocol 2: Variable-Temperature 1H NMR for Tautomeric Equilibrium

To quantify the thermodynamic stability ( ΔG,ΔH,ΔS ) of the tautomeric dimers in solution.

  • Solvent Matrix Preparation: Prepare a concentration gradient (1 mM to 50 mM) of the compound in anhydrous CDCl3​ (which favors dimerization) and DMSO−d6​ (which disrupts hydrogen bonding)[2][4].

  • Spectral Acquisition: Acquire 1H NMR spectra at 5 °C intervals from 20 °C to 60 °C.

  • Signal Tracking: Monitor the downfield N-H and O-H resonance signals (typically between 10.0 ppm and 14.0 ppm)[2].

  • Self-Validation & Calculation: The protocol self-validates through the concentration gradient: a non-linear upfield shift of the N-H/O-H signals upon dilution confirms that the observed species is a dissociating dimer, not a static monomer[2]. Plot the natural log of the dimerization constant ( ln(Kdim​) ) against 1/T to generate a Van't Hoff plot, yielding the thermodynamic parameters of the system.

Thermodynamic Equilibrium Visualization

The following diagram illustrates the logical relationship between the tautomeric monomers and their corresponding hydrogen-bonded dimers, which ultimately govern the thermodynamic stability of the compound.

G M_Keto 4[1H]-Pyrimidinone (Keto Monomer) M_Enol Pyrimidin-4-ol (Enol Monomer) M_Keto->M_Enol Solvent-Induced Tautomerization D_Keto Keto Dimer (DDAA Array) High Stability (K > 10^7) M_Keto->D_Keto Dimerization (Minimized Repulsion) D_Enol Enol Dimer (DADA Array) Moderate Stability (K ~ 10^5) M_Enol->D_Enol Dimerization (Sextuple Repulsion)

Thermodynamic equilibrium network of pyrimidin-4-ol tautomerization and dimerization.

References

  • 1708169-42-9_2-Isobutyl-5-methylpyrimidin-4-ol CAS ChemSrc. URL:[Link]

  • Strong Dimerization of Ureidopyrimidones via Quadruple Hydrogen Bonding Journal of the American Chemical Society - ACS Publications. URL:[Link]

  • Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array Organic Letters - ACS Publications. URL:[Link]

  • Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone Chemical Communications (ResearchGate). URL:[Link]

  • Synthesis and Film Formation of Aqueous Emulsion Polymer Latexes Featuring Hydrogen Bonding via a Janus Guanine-Cytosine Base Monomer Macromolecules - ACS Publications. URL:[Link]

  • Google Patents.

Sources

Exploratory

Mass spectrometry fragmentation pathways for 2-Isobutyl-5-methylpyrimidin-4-ol

An in-depth technical analysis of the mass spectrometric behavior of 2-Isobutyl-5-methylpyrimidin-4-ol requires a fundamental understanding of gas-phase heterocyclic chemistry. This whitepaper provides researchers and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the mass spectrometric behavior of 2-Isobutyl-5-methylpyrimidin-4-ol requires a fundamental understanding of gas-phase heterocyclic chemistry. This whitepaper provides researchers and drug development professionals with a comprehensive guide to the structural dynamics, fragmentation mechanisms, and self-validating analytical methodologies required to accurately characterize this compound.

Structural Dynamics and Gas-Phase Tautomerism

2-Isobutyl-5-methylpyrimidin-4-ol is a highly functionalized pyrimidine derivative. A critical factor dictating its mass spectrometric fragmentation is gas-phase tautomerism. In solution, pyrimidin-4-ols exist in a dynamic equilibrium with their pyrimidin-4-one tautomers. Upon electrospray ionization (ESI) and transition into the gas phase, the tautomeric population shifts, which fundamentally alters the available fragmentation trajectories 1[1]. The keto form (pyrimidin-4-one) is particularly susceptible to specific ring-opening reactions under collision-induced dissociation (CID), serving as the primary driver for the most abundant diagnostic ions.

Mechanistic Elucidation of Core Fragmentation Pathways

When subjected to positive ion ESI-MS/MS, the protonated precursor ion [M+H]⁺ at m/z 167 undergoes three primary, competitive fragmentation pathways. Understanding the causality behind these cleavages is essential for structural elucidation.

  • Pathway A: Alkyl Chain Cleavage (McLafferty-Type Rearrangement) The 2-isobutyl group contains a gamma-hydrogen relative to the pyrimidine ring nitrogen. Under CID, this structural geometry facilitates a highly specific hydrogen transfer followed by the expulsion of a neutral propene molecule (C₃H₆, 42 Da). This results in a highly stable fragment at m/z 125. The high relative abundance of this ion is a direct consequence of the low activation energy required for this concerted rearrangement2[2].

  • Pathway B: Retro-Diels-Alder (RDA) Ring Cleavage Driven by the pyrimidin-4-one tautomer, the heterocyclic core undergoes a classic retro-Diels-Alder cleavage. This pathway extrudes neutral isocyanic acid (HNCO, 43 Da), yielding a fragment at m/z 124. This specific cleavage is a hallmark signature for 4-hydroxypyrimidine derivatives and serves as the primary diagnostic ion for confirming the intact pyrimidine core[1].

  • Pathway C: Sequential Dual Cleavage The primary fragments (m/z 125 and m/z 124) possess sufficient internal energy to undergo secondary fragmentation. The m/z 125 ion can subsequently lose HNCO, or the m/z 124 ion can lose propene, converging on a shared secondary fragment at m/z 82.

Visualizing the Fragmentation Network

Fragmentation M [M+H]+ m/z 167 2-Isobutyl-5-methylpyrimidin-4-ol F1 [M+H - C3H6]+ m/z 125 Loss of Propene M->F1 -42 Da (C3H6) McLafferty Rearrangement F2 [M+H - HNCO]+ m/z 124 Ring Cleavage (RDA) M->F2 -43 Da (HNCO) Retro-Diels-Alder F4 [M+H - H2O]+ m/z 149 Dehydration M->F4 -18 Da (H2O) Minor Pathway F3 [M+H - C3H6 - HNCO]+ m/z 82 Dual Cleavage F1->F3 -43 Da (HNCO) F2->F3 -42 Da (C3H6)

Fig 1: ESI-MS/MS fragmentation network of 2-Isobutyl-5-methylpyrimidin-4-ol.

Quantitative Fragment Mapping

Precursor m/zFragment m/zMass Loss (Da)Neutral LostMechanistic PathwayRelative Abundance
167.1125.142C₃H₆ (Propene)McLafferty-type RearrangementHigh (Quantifier)
167.1124.143HNCO (Isocyanic Acid)Retro-Diels-Alder CleavageHigh (Qualifier)
167.1149.118H₂O (Water)Hydroxyl DehydrationLow
167.182.185C₃H₆ + HNCOSequential Dual CleavageModerate

Self-Validating LC-MS/MS Methodology

To ensure absolute trustworthiness in pharmacokinetic or structural studies, the analytical protocol must be self-validating. A self-validating system incorporates internal feedback loops to guarantee that the observed fragmentation patterns are analyte-specific and free from source-induced artifacts or matrix interference 3[3].

Workflow S1 1. System Suitability Optimize CE & Verify Mass Accuracy S2 2. Sample Prep Protein Precip. + Isotope IS S1->S2 S3 3. Chromatography UPLC C18 (Gradient Elution) S2->S3 S4 S4 S3->S4 S5 5. Validation Loop Double-Blank Injection Verification S4->S5

Fig 2: Self-validating LC-MS/MS workflow for pyrimidinol characterization.

Step-by-Step Protocol:

  • System Suitability Testing (SST): Prior to sample injection, infuse a neat standard of 2-Isobutyl-5-methylpyrimidin-4-ol. Tune the quadrupole to isolate m/z 167.1. Ramp the collision energy (CE) from 10 eV to 40 eV to establish the breakdown curve.

  • Sample Preparation: For biological matrices, use a 1:3 ratio of sample to cold acetonitrile containing an isotopically labeled internal standard (e.g., ¹³C₃-labeled analog). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject 2 µL of the supernatant onto a UPLC C18 column (1.7 µm, 2.1 x 50 mm). Utilize a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B), ramping from 5% B to 95% B over 3 minutes.

  • Data Acquisition (MRM Mode): Monitor the specific transitions m/z 167 → 125 (quantifier) and m/z 167 → 124 (qualifier) using a dwell time of 50 ms per transition.

  • Validation Loop (Blank Verification): Inject a double-blank (matrix without analyte or internal standard) immediately following the highest calibration standard.

Methodological Parameters & Causality

ParameterSpecificationCausality / Rationale
Collision Energy (CE) 20–25 eVSpecifically tuned to balance precursor survival with sufficient fragment yield. Lower CE fails to trigger the RDA cleavage; higher CE destroys the m/z 124/125 ions into non-diagnostic hydrocarbon noise.
Extraction Solvent Cold AcetonitrileAcetonitrile effectively denatures plasma proteins while ensuring the polar pyrimidinol core remains highly soluble in the supernatant, maximizing recovery.
Mobile Phase Additive 0.1% Formic AcidFormic acid ensures the pyrimidine nitrogens remain fully protonated throughout the chromatographic run, maximizing ESI+ ionization efficiency and preventing peak tailing.
Validation Loop Post-run Double BlanksProves the absence of column carryover, validating that the m/z 124/125 signals in subsequent runs are true biological measurements and not instrumental artifacts.

References

  • Tautomeric Equilibria Studies by Mass Spectrometry. IDOSI. URL:[Link]

  • New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma. PMC (National Institutes of Health). URL:[Link]

Sources

Foundational

Preclinical Safety &amp; Toxicological Evaluation Whitepaper: 2-Isobutyl-5-methylpyrimidin-4-ol

Executive Summary & Chemical Identity As a Senior Application Scientist overseeing early-stage drug discovery and materials science, evaluating the safety profile of novel heterocyclic building blocks is paramount. 2-Iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

As a Senior Application Scientist overseeing early-stage drug discovery and materials science, evaluating the safety profile of novel heterocyclic building blocks is paramount. 2-Isobutyl-5-methylpyrimidin-4-ol (CAS: 1708169-42-9) is a highly functionalized pyrimidine derivative[1]. Because pyrimidines serve as fundamental scaffolds in medicinal chemistry—often acting as kinase inhibitors or nucleoside analogs—understanding their specific toxicological liabilities is a critical prerequisite for downstream development.

Standard Material Safety Data Sheets (MSDS) often provide generic boilerplate warnings. This whitepaper transcends basic safety data by offering a mechanistic, causality-driven toxicological profile. We integrate structure-activity relationship (SAR) predictions with internationally recognized OECD testing frameworks to provide a comprehensive guide for researchers handling this compound.

Table 1: Physicochemical Properties & GHS Classification
ParameterData / Classification
Chemical Name 2-Isobutyl-5-methylpyrimidin-4-ol
CAS Number 1708169-42-9[1]
Molecular Formula C9H14N2O[1]
Molecular Weight 166.22 g/mol [1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Precautionary Statements P261 (Avoid breathing dust/fumes), P280 (Wear PPE), P305+P351+P338 (Eye contact response)[2]

Mechanistic Toxicology & Structure-Activity Relationship (SAR)

The toxicological profile of 2-Isobutyl-5-methylpyrimidin-4-ol is governed by its structural moieties.

  • The Pyrimidine Core: Nitrogenous heterocycles can occasionally intercalate with DNA or inhibit critical metabolic enzymes. Consequently, assessing genotoxicity is mandatory under ICH M7 guidelines for DNA-reactive impurities[3].

  • The Isobutyl Substitution: The addition of an isobutyl group at the 2-position significantly increases the molecule's lipophilicity (LogP). While this enhances cellular permeability—a desirable trait for drug candidates—it also increases the metabolic burden on hepatic Cytochrome P450 (CYP450) enzymes, which must oxidize the aliphatic chain to facilitate clearance.

Metabolism A 2-Isobutyl-5-methylpyrimidin-4-ol (Parent Compound) B Hepatic CYP450 (Oxidation) A->B First-Pass Metabolism C Hydroxylated Metabolites B->C Phase I D Phase II UGT (Glucuronidation) C->D Phase II E Renal Excretion (Clearance) D->E Elimination

Fig 1. Proposed hepatic biotransformation pathway of 2-Isobutyl-5-methylpyrimidin-4-ol.

Tiered Toxicological Screening Workflow

To systematically de-risk 2-Isobutyl-5-methylpyrimidin-4-ol, we employ a tiered testing strategy. This prevents unnecessary in vivo testing by front-loading highly predictive in vitro assays.

Workflow T1 Tier 1: Genotoxicity OECD 471 (Ames Test) T2 Tier 2: Cytotoxicity In Vitro Cell Viability T1->T2 Negative (No Mutagenicity) Fail Structural Alert / Project Termination T1->Fail Positive (DNA Reactive) T3 Tier 3: Acute Toxicity OECD 423 (In Vivo) T2->T3 IC50 > 10 µM (Acceptable) T2->Fail IC50 < 1 µM (Highly Toxic)

Fig 2. Tiered preclinical safety and toxicological screening workflow.

Experimental Protocols & Methodologies

Protocol 1: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

Causality: Because pyrimidine derivatives share structural homology with endogenous nucleobases, there is a theoretical risk of DNA polymerase misincorporation. Evaluating mutagenic potential via the Ames test is the critical first step in complying with ICH M7 guidelines[3][4]. Self-Validating System: This protocol is internally controlled. An assay is only deemed valid if the positive control yields a >3-fold increase in revertant colonies compared to the vehicle, proving the metabolic activation system is functional.

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (WP2 uvrA) overnight to a density of 1−2×109 cells/mL[5].

  • Metabolic Activation (S9 Mix): Prepare a 10% S9 fraction derived from the livers of Sprague-Dawley rats pre-treated with Aroclor 1254 to induce CYP450 enzymes.

  • Dose Formulation: Dissolve 2-Isobutyl-5-methylpyrimidin-4-ol in DMSO. Prepare a concentration gradient (e.g., 5, 15, 50, 150, 500, 1500, and 5000 µ g/plate ).

  • Plate Incorporation: Mix 0.1 mL of bacterial suspension, 0.1 mL of test article, and 0.5 mL of S9 mix (or buffer for non-activated conditions) into 2.0 mL of molten top agar. Pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count revertant colonies. A positive mutagenic response is defined as a dose-dependent, reproducible increase in revertant colonies (≥2-fold over vehicle control).

Protocol 2: Acute Oral Toxicity (Acute Toxic Class Method) - OECD 423

Causality: If the compound clears in vitro genotoxicity, systemic exposure risks must be quantified to establish its GHS classification (H302 validation). We utilize the OECD 423 method because it minimizes animal use while providing statistically robust LD50 cut-off values[6]. Self-Validating System: The stepwise nature of OECD 423 is inherently self-validating; the survival and clinical response of the initial cohort (3 animals) dictates the subsequent dose, preventing unnecessary lethality while confirming dose-response linearity[7].

Step-by-Step Methodology:

  • Animal Preparation: Select nulliparous, non-pregnant female Wistar rats (8-12 weeks old). Fast the animals overnight prior to dosing[7].

  • Dose Selection: Based on the presence of the pyrimidine core, initiate testing at a starting dose of 300 mg/kg body weight, administered via oral gavage in an aqueous methylcellulose vehicle[6].

  • Observation Period: Monitor animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Record clinical signs of toxicity (e.g., tremors, lethargy, changes in fur/mucous membranes)[6].

  • Stepwise Progression:

    • If 0 or 1 animal dies at 300 mg/kg, escalate the dose to 2000 mg/kg in a new cohort of 3 animals.

    • If 2 or 3 animals die, reduce the dose to 50 mg/kg[6].

  • Endpoint Analysis: Perform gross necropsy on all animals (including those euthanized for humane reasons) at the end of the 14-day observation period to assess organ-specific macroscopic lesions.

Data Interpretation & Acceptance Criteria

To ensure rapid decision-making during the development of 2-Isobutyl-5-methylpyrimidin-4-ol, all toxicological data must be benchmarked against strict regulatory thresholds.

Table 2: Predictive Toxicological Endpoints
EndpointAssay FrameworkAcceptance CriteriaScientific Rationale
Mutagenicity Ames Test (OECD 471)Negative across all strainsComplies with ICH M7; ensures the pyrimidine core does not induce point mutations[8].
Cytotoxicity HepG2 MTT ViabilityIC50 > 50 µMConfirms the isobutyl-driven lipophilicity does not cause acute mitochondrial toxicity or membrane lysis.
Acute Toxicity In Vivo Rat (OECD 423)LD50 > 2000 mg/kgClassifies the compound as GHS Category 5 (Unclassified/Low Toxicity), derisking handling[6].

References

  • "OECD Test Guideline 423: Acute Oral toxicity - Acute Toxic Class Method." OECD iLibrary, Organisation for Economic Co-operation and Development. URL: [Link]

  • "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals, Organisation for Economic Co-operation and Development. URL: [Link]

  • "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk." European Medicines Agency (EMA). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Isobutyl-5-methylpyrimidin-4-ol as a Privileged Precursor in Heterocyclic Drug Discovery

Executive Summary The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, functioning as a "privileged structure" in the design of targeted therapeutics, particularly kinase inhibitors and antiviral agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, functioning as a "privileged structure" in the design of targeted therapeutics, particularly kinase inhibitors and antiviral agents [1]. Within this chemical space, 2-Isobutyl-5-methylpyrimidin-4-ol (CAS: 1708169-42-9) serves as a highly versatile, structurally pre-organized building block.

This application note details the mechanistic rationale, synthetic workflow, and self-validating protocols for utilizing 2-isobutyl-5-methylpyrimidin-4-ol in high-throughput drug discovery. By converting the stable pyrimidin-4-ol into a highly reactive electrophilic intermediate, researchers can rapidly generate diverse libraries of functionalized pyrimidines with optimized physicochemical properties.

Mechanistic Insights & Structural Rationale

In drug design, every atomic substitution must serve a functional purpose. The architecture of 2-isobutyl-5-methylpyrimidin-4-ol provides three distinct advantages for lead generation:

  • The 2-Isobutyl Group (Lipophilicity & Steric Shielding): The branched isobutyl chain significantly enhances the lipid-water partition coefficient (LogP), improving cellular membrane permeability. In kinase targeting, this moiety frequently occupies the deep hydrophobic pocket adjacent to the ATP-binding hinge region, increasing target residence time.

  • The 5-Methyl Group (Conformational Locking): A methyl group at the C5 position induces a steric "ortho-effect" on any substituent subsequently added to the C4 position (e.g., an aniline ring). This restricts the rotational degrees of freedom, locking the molecule into a bioactive conformation that minimizes entropic penalties upon target binding [2].

  • The C4-Hydroxyl Tautomerism (Activation Potential): In solution, this compound exists predominantly as the stable pyrimidin-4(3H)-one tautomer. However, the oxygen atom can be selectively activated (via halogenation) to form a potent electrophile, priming the C4 position for Nucleophilic Aromatic Substitution (S_NAr) or Buchwald-Hartwig cross-coupling.

Synthetic Workflow

The standard workflow involves a two-step sequence: Activation (chlorination) followed by Diversification (amination/arylation).

G A 2-Isobutyl-5-methyl pyrimidin-4-ol (Stable Precursor) B Activation (POCl3, PhNMe2) A->B Chlorination C 4-Chloro-2-isobutyl -5-methylpyrimidine (Electrophile) B->C High Yield (>88%) D Diversification (SNAr / Cross-Coupling) C->D Amine/Aryl addition E Kinase Inhibitor Library (Anilines) D->E Substituted Anilines F GPCR Ligand Library (Aliphatic Amines) D->F Cyclic Amines

Caption: Workflow for the activation and diversification of 2-isobutyl-5-methylpyrimidin-4-ol.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that the chemist can verify the success of the reaction mechanistically before proceeding to the next step.

Protocol A: Activation to 4-Chloro-2-isobutyl-5-methylpyrimidine

Causality: Phosphorus oxychloride ( POCl3​ ) is used to convert the tautomeric hydroxyl group into a chloride leaving group. N,N -dimethylaniline is added as a catalytic base and chloride source. Unlike DMF, which can form a Vilsmeier-Haack reagent and risk formylation of activated substrates, N,N -dimethylaniline ensures clean chlorination.

Reagents:

  • 2-Isobutyl-5-methylpyrimidin-4-ol: 1.0 eq (10 mmol, 1.66 g)

  • POCl3​ : 5.0 eq (50 mmol, 4.66 mL) - Acts as both reagent and solvent.

  • N,N -Dimethylaniline: 1.2 eq (12 mmol, 1.52 mL)

Step-by-Step Methodology:

  • Preparation: Charge a dry 50 mL round-bottom flask with 2-isobutyl-5-methylpyrimidin-4-ol and N,N -dimethylaniline under an inert argon atmosphere.

  • Addition: Cool the flask to 0 °C in an ice bath. Add POCl3​ dropwise over 10 minutes. Observation: The slurry will slowly dissolve into a homogenous pale-yellow solution.

  • Reflux: Attach a reflux condenser and heat the mixture to 105 °C for 3 hours.

  • IPC (Self-Validation): Withdraw a 10 µL aliquot, quench in 1 mL of saturated NaHCO3​ , and extract with 1 mL Ethyl Acetate. Run TLC (Hexane:EtOAc 3:1). The starting material ( Rf​ ~0.2, UV inactive/weak) must be completely consumed, replaced by a highly UV-active spot ( Rf​ ~0.7). If starting material persists, the POCl3​ may have hydrolyzed; verify reagent integrity.

  • Quench: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess POCl3​ . Carefully pour the resulting syrup into a vigorously stirred mixture of crushed ice (50 g) and Dichloromethane (DCM, 50 mL). Causality: The biphasic quench prevents the newly formed chloropyrimidine from hydrolyzing back to the pyrimidinol.

  • Workup: Separate the organic layer. Wash with cold water (2 x 20 mL) and brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate to yield the product as a pale yellow oil.

Protocol B: S_NAr Diversification (Synthesis of Kinase Inhibitor Cores)

Causality: The electron-deficient nature of the pyrimidine ring, exacerbated by the electronegative chlorine, makes the C4 position highly susceptible to S_NAr by nucleophiles like anilines. N,N -Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophile.

Reagents:

  • 4-Chloro-2-isobutyl-5-methylpyrimidine: 1.0 eq (5 mmol, 0.92 g)

  • Substituted Aniline (e.g., 3-ethoxyaniline): 1.1 eq (5.5 mmol)

  • DIPEA: 2.0 eq (10 mmol, 1.74 mL)

  • 1-Butanol: 10 mL

Step-by-Step Methodology:

  • Assembly: Combine the chloropyrimidine, aniline, and DIPEA in 1-butanol in a sealed microwave vial or heavy-walled pressure tube.

  • Heating: Heat the mixture to 120 °C for 12 hours (or 150 °C for 30 minutes via microwave irradiation). Causality: 1-Butanol is chosen for its high boiling point and ability to solubilize both the hydrophobic pyrimidine and polar intermediates.

  • IPC (Self-Validation): Analyze via LC-MS. The mass spectrum should show the disappearance of the starting material ( [M+H]+ 185.1) and the appearance of the product mass. The isotopic pattern of chlorine (3:1 ratio of M:M+2) will be absent in the product, confirming successful displacement.

  • Purification: Cool to room temperature, concentrate under vacuum, and purify via flash column chromatography (gradient elution: 0-40% EtOAc in Hexanes) to yield the functionalized pyrimidin-4-amine.

Quantitative Data & Physicochemical Profiling

The table below summarizes the typical yields, purities, and calculated physicochemical properties of the compounds generated in this workflow, demonstrating their suitability for drug discovery screening libraries [3].

Compound / IntermediateSynthetic StepTypical Yield (%)Purity (HPLC)cLogPPrimary Application
2-Isobutyl-5-methylpyrimidin-4-ol Starting MaterialN/A>98.0%1.82Stable Precursor
4-Chloro-2-isobutyl-5-methylpyrimidine Activation88 - 92%>95.0%2.95Electrophilic Hub
N -(3-Ethoxyphenyl)-2-isobutyl-5-methylpyrimidin-4-amine Diversification78 - 85%>99.0%4.10Kinase Hinge Binder
4-(1-Piperidinyl)-2-isobutyl-5-methylpyrimidine Diversification85 - 90%>98.5%3.65GPCR Ligand Core

Note: cLogP values are calculated estimates. The progression from LogP 1.82 to ~4.0 places the final diversified compounds firmly within Lipinski's Rule of Five parameters for oral bioavailability.

References

  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents Current Topics in Medicinal Chemistry (via ResearchGate)[Link]

  • Pyrimidine derivatives in drug discovery and development International Journal of Innovative Research in Science, Engineering and Technology [Link]

Application

Application Notes &amp; Protocols: Strategic Functionalization of 2-Isobutyl-5-methylpyrimidin-4-ol via Catalytic Cross-Coupling

Introduction: The Pyrimidine Core and the Challenge of the C4-Hydroxyl Group The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis of numerous FDA-approved dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine Core and the Challenge of the C4-Hydroxyl Group

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis of numerous FDA-approved drugs and biologically active compounds.[1][2] Its prevalence is due to its ability to engage in various biological interactions and serve as a versatile template for chemical modification. The target molecule, 2-Isobutyl-5-methylpyrimidin-4-ol, represents a common synthetic intermediate. However, its direct participation in palladium-catalyzed cross-coupling reactions is hindered by the poor leaving group ability of the hydroxyl moiety at the C4 position.

To unlock the synthetic potential of this substrate, a critical activation step is required. The hydroxyl group must be converted into a more reactive species, typically a halide (chloride, bromide) or a triflate. This initial transformation opens the door to a suite of powerful C-C and C-N bond-forming reactions, enabling the diversification of the pyrimidine core for structure-activity relationship (SAR) studies and the development of novel molecular entities. This guide provides a comprehensive overview and detailed protocols for the activation and subsequent cross-coupling of 2-Isobutyl-5-methylpyrimidin-4-ol.

Part 1: Foundational Strategy: Activation of the Pyrimidin-4-ol

The pivotal first step in any cross-coupling strategy involving a pyrimidin-4-ol is the conversion of the C4-hydroxyl group into a competent leaving group. The most common and cost-effective method is chlorination using phosphoryl chloride (POCl₃). This reaction transforms the inert pyrimidinol into the highly reactive 4-chloropyrimidine derivative, a versatile substrate for various palladium-catalyzed reactions.

Protocol 1: Chlorination of 2-Isobutyl-5-methylpyrimidin-4-ol

Objective: To synthesize 4-chloro-2-isobutyl-5-methylpyrimidine, a key intermediate for subsequent cross-coupling reactions.

Causality: Phosphoryl chloride is a powerful dehydrating and chlorinating agent. It reacts with the tautomeric amide form of the pyrimidinol to form a phosphoryl intermediate, which is then displaced by a chloride ion to yield the desired 4-chloropyrimidine. The reaction is typically run neat or with a high-boiling solvent and often requires elevated temperatures to drive it to completion.

Materials:

  • 2-Isobutyl-5-methylpyrimidin-4-ol

  • Phosphoryl chloride (POCl₃)

  • Toluene (optional, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Add 2-Isobutyl-5-methylpyrimidin-4-ol (1.0 eq).

  • Reagent Addition: Carefully add phosphoryl chloride (5.0-10.0 eq) to the flask. The reaction can be highly exothermic. Safety Note: POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This will hydrolyze the excess POCl₃. Caution: This is a highly exothermic and gas-evolving process.

  • Neutralization: Once the quenching is complete, slowly add saturated NaHCO₃ solution to neutralize the acidic mixture until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure. The crude product, 4-chloro-2-isobutyl-5-methylpyrimidine, can be purified by column chromatography on silica gel.

G cluster_workflow Overall Synthetic Workflow cluster_coupling Cross-Coupling Reactions Start 2-Isobutyl-5-methylpyrimidin-4-ol Activate Activation Protocol 1 (e.g., with POCl₃) Start->Activate Step 1 Intermediate 4-Chloro-2-isobutyl-5-methylpyrimidine Activate->Intermediate Step 2 Suzuki Suzuki-Miyaura Intermediate->Suzuki Step 3a Buchwald Buchwald-Hartwig Intermediate->Buchwald Step 3b Sonogashira Sonogashira Intermediate->Sonogashira Step 3c Products Diversified Pyrimidine Library Suzuki->Products Buchwald->Products Sonogashira->Products

Caption: Workflow: Activation and Diversification.

Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl and heteroaryl-pyrimidine structures.[1][3] The electron-deficient nature of the pyrimidine ring makes its chloro-derivative a highly suitable substrate for this transformation.[1]

Mechanism Insight: The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-Cl bond, (2) Transmetalation with the boronic acid species, and (3) Reductive Elimination to form the C-C bond and regenerate the palladium(0) catalyst. Microwave irradiation can dramatically reduce reaction times and improve yields.[1][4]

Application Note: Optimizing Suzuki-Miyaura Coupling

Successful coupling depends on the careful selection of catalyst, base, and solvent. For less reactive chloro-pyrimidines, a phosphine ligand is crucial to stabilize the palladium catalyst and facilitate the catalytic cycle.[2]

ParameterRecommended OptionsRationale & Citation
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is often effective and is a common starting point.[1][4][5]
Base K₂CO₃, Na₂CO₃, K₃PO₄An aqueous base is required to activate the boronic acid for transmetalation.[1][3]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OA biphasic solvent system is standard, allowing both organic and inorganic reagents to be in proximity.[1]
Temperature 90-110 °C (Conventional), 100-140 °C (Microwave)Higher temperatures are often needed for aryl chlorides. Microwave heating offers rapid and efficient energy transfer.[4]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: To couple 4-chloro-2-isobutyl-5-methylpyrimidine with an arylboronic acid.

Materials:

  • 4-Chloro-2-isobutyl-5-methylpyrimidine (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (e.g., 3:1 v/v), degassed

  • Microwave reactor vial with stir bar

Procedure:

  • Vial Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add the 4-chloropyrimidine (0.5 mmol), the desired boronic acid (0.75 mmol), and K₂CO₃ (1.5 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.025 mmol, 5 mol%).

  • Solvent Addition: Add 4 mL of the degassed 1,4-dioxane/water (3:1) solvent mixture.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 20-40 minutes with stirring.[1][4]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous phase with ethyl acetate (2 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

G L2Pd(0) L2Pd(0) Oxidative\nAddition Oxidative Addition L2Pd(0)->Oxidative\nAddition Ar-X R-Cl (Pyrimidine) Ar-X->Oxidative\nAddition L2Pd(II)(Ar)(X) L₂Pd(II)(R)(Cl) Oxidative\nAddition->L2Pd(II)(Ar)(X) Transmetalation Transmetalation L2Pd(II)(Ar)(X)->Transmetalation Ar'-B(OH)2 Ar-B(OH)₂ Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation L2Pd(II)(Ar)(Ar') L₂Pd(II)(R)(Ar) Transmetalation->L2Pd(II)(Ar)(Ar') Reductive\nElimination Reductive Elimination L2Pd(II)(Ar)(Ar')->Reductive\nElimination Reductive\nElimination->L2Pd(0) Regenerates Catalyst Ar-Ar' R-Ar (Product) Reductive\nElimination->Ar-Ar'

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

Part 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, allowing for the facile synthesis of aryl amines.[6] This reaction is of immense importance in pharmaceutical chemistry, where the N-aryl pyrimidine motif is a privileged structure.

Mechanism Insight: The cycle is similar to the Suzuki coupling but involves an amine instead of a boronic acid. Key steps include oxidative addition of Pd(0) to the C-Cl bond, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to yield the aminated product. The choice of ligand is critical for reaction efficiency.[7][8]

Application Note: Ligand and Base Selection are Key

For the amination of electron-deficient heterocycles like chloropyrimidines, sterically hindered, electron-rich phosphine ligands are often required.

ParameterRecommended OptionsRationale & Citation
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(0) or Pd(II) precatalysts that form the active Pd(0) species in situ.[7]
Ligand Xantphos, XPhosThese bulky, electron-rich ligands promote both oxidative addition and the final reductive elimination step, which can be challenging.[7][8]
Base NaOt-Bu, KOt-Bu, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[7][8]
Solvent Toluene, DioxaneAnhydrous, non-polar aprotic solvents are necessary to prevent catalyst deactivation and side reactions.
Protocol 3: Buchwald-Hartwig C-N Coupling

Objective: To couple 4-chloro-2-isobutyl-5-methylpyrimidine with a primary or secondary amine.

Materials:

  • 4-Chloro-2-isobutyl-5-methylpyrimidine (1.0 eq)

  • Amine (1.2 eq)

  • Pd(OAc)₂ (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOt-Bu (1.4 eq) to a Schlenk tube.

  • Reagent Addition: Add the 4-chloropyrimidine (1.0 eq) and anhydrous toluene.

  • Nucleophile Addition: Add the amine (1.2 eq) via syringe.

  • Heating: Seal the tube and heat the mixture at 100-110 °C for 12-24 hours, with vigorous stirring.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and quench by adding water carefully.

  • Extraction: Filter the mixture through a pad of Celite, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash chromatography.

G L2Pd(0) L2Pd(0) Oxidative\nAddition Oxidative Addition L2Pd(0)->Oxidative\nAddition Ar-X R-Cl (Pyrimidine) Ar-X->Oxidative\nAddition L2Pd(II)(Ar)(X) L₂Pd(II)(R)(Cl) Oxidative\nAddition->L2Pd(II)(Ar)(X) Amine\nCoordination &\nDeprotonation Amine Coordination & Deprotonation L2Pd(II)(Ar)(X)->Amine\nCoordination &\nDeprotonation R'2NH Amine R'2NH->Amine\nCoordination &\nDeprotonation Base Base Base->Amine\nCoordination &\nDeprotonation L2Pd(II)(Ar)(NR'2) L₂Pd(II)(R)(NR'₂) Amine\nCoordination &\nDeprotonation->L2Pd(II)(Ar)(NR'2) Reductive\nElimination Reductive Elimination L2Pd(II)(Ar)(NR'2)->Reductive\nElimination Reductive\nElimination->L2Pd(0) Regenerates Catalyst Ar-NR'2 R-NR'₂ (Product) Reductive\nElimination->Ar-NR'2

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Part 4: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9] This reaction is invaluable for introducing linear alkyne functionalities, which can serve as handles for further chemistry (e.g., click reactions) or as integral parts of a pharmacophore.

Mechanism Insight: This reaction uniquely employs a dual-catalyst system. The palladium cycle is responsible for activating the aryl halide, while a copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide species, which then participates in the transmetalation step with the palladium complex.[9][10]

Protocol 4: Copper-Cocatalyzed Sonogashira Coupling

Objective: To couple 4-chloro-2-isobutyl-5-methylpyrimidine with a terminal alkyne.

Materials:

  • 4-Chloro-2-isobutyl-5-methylpyrimidine (1.0 eq)

  • Terminal Alkyne (1.5 eq)

  • Pd(PPh₃)₂Cl₂ (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 eq)

  • Anhydrous THF or DMF

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the 4-chloropyrimidine (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (6 mol%).[10]

  • Solvent and Base: Add anhydrous THF and the amine base (e.g., Et₃N, 3.0 eq). The amine serves as both the base and a solvent.

  • Alkyne Addition: Add the terminal alkyne (1.5 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (40-60 °C) for 6-24 hours until completion (monitored by TLC).

  • Work-up: Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Extract with ethyl acetate, wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash chromatography.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) OxAdd Oxidative Addition Pd(0)->OxAdd Ar-X R-Cl Ar-X->OxAdd Pd(II) L₂Pd(II)(R)(Cl) OxAdd->Pd(II) Transmetal Transmetalation Pd(II)->Transmetal RedElim Reductive Elimination Transmetal->RedElim L₂Pd(II)(R)(alkyne) RedElim->Pd(0) Product R-alkyne RedElim->Product Alkyne H-alkyne Cu-alkyne Cu-alkyne Alkyne->Cu-alkyne Base Base Base->Cu-alkyne Cu(I)X CuI Cu(I)X->Cu-alkyne Cu-alkyne->Transmetal

Caption: Catalytic Cycles in Sonogashira Coupling.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalystUse a fresh catalyst or a precatalyst. Ensure an inert atmosphere is maintained to prevent catalyst oxidation.[2]
Insufficiently degassed solventDegas solvents thoroughly by sparging with argon or using freeze-pump-thaw cycles.[2]
Reaction temperature too lowIncrease the reaction temperature, especially for less reactive chloro-substrates. Consider switching to microwave heating.[4]
Formation of Side Products Homocoupling of boronic acid (Suzuki)Ensure the reaction is oxygen-free. Adjust the stoichiometry of reactants.
Debromination/DechlorinationUse a bulkier ligand (e.g., XPhos) to favor cross-coupling over side reactions.[11]
Poor Reproducibility Presence of oxygen or moistureUse rigorous inert atmosphere techniques (glovebox or Schlenk line). Use anhydrous solvents.[2]
Impure reagentsPurify starting materials before use.

References

  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives.
  • El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances.
  • Gucka, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Chloropyrimidines Utilizing Inert Atmosphere Techniques.
  • Hussain, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules.
  • Gayo, L. M., & Suto, M. J. (2003). Switchable Catalysis: Modular Synthesis of Functionalized Pyrimidinones via Selective Sulfide and Halide Cross-Coupling Chemistry. Organic Letters.
  • Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Al-Hiari, Y. M., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
  • Wikipedia. (2023). Sonogashira coupling.

Sources

Method

Application Note: Preparation of 2-Isobutyl-5-methylpyrimidin-4-ol Standard Solutions for In Vitro Assays

Executive Summary The preparation of robust, reproducible standard solutions is the cornerstone of high-throughput screening (HTS) and Fragment-Based Drug Discovery (FBDD). This application note details the physicochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The preparation of robust, reproducible standard solutions is the cornerstone of high-throughput screening (HTS) and Fragment-Based Drug Discovery (FBDD). This application note details the physicochemical rationale and step-by-step methodology for formulating 2-Isobutyl-5-methylpyrimidin-4-ol [1] standard solutions. Designed for researchers conducting in vitro biochemical and cell-based assays, this guide emphasizes causality—explaining why specific solvents, dilution matrices, and handling techniques are employed to prevent data artifacts caused by compound precipitation or solvent toxicity.

Chemical Profile & Mechanistic Rationale

2-Isobutyl-5-methylpyrimidin-4-ol (CAS: 1708169-42-9) is a low-molecular-weight pyrimidine derivative[2]. In FBDD, pyrimidine-based fragments are highly valued because their nitrogen-rich aromatic rings serve as excellent hydrogen-bond acceptors and donors, frequently interacting with the hinge regions of kinases or the active sites of phosphodiesterases (e.g., PDE10A)[3].

The Causality of Experimental Choices

Fragment screening inherently requires testing compounds at high concentrations (often 100 µM to 1 mM) due to their weak initial binding affinities[4]. This presents a significant physicochemical challenge:

  • Solvent Selection: Aqueous buffers cannot dissolve pyrimidine fragments at millimolar concentrations. Anhydrous Dimethyl Sulfoxide (DMSO) is mandated as the primary solvent because its high dielectric constant disrupts the crystal lattice of the powder, ensuring complete solvation.

  • The Hygroscopic Threat: DMSO is highly hygroscopic. If standard solutions absorb atmospheric moisture, the local dielectric constant drops, leading to micro-precipitation of the pyrimidinol. Therefore, inert gas purging (Argon/Nitrogen) is not optional; it is a critical self-validating step to ensure stock integrity over time.

  • Constant DMSO Normalization: In serial dilutions, the final assay must maintain a constant DMSO percentage (typically 1% v/v or lower). Fluctuating DMSO levels across a dose-response curve will introduce solvent-induced cytotoxicity or enzyme denaturation, invalidating the assay. We utilize a "100x Intermediate Plate" strategy to decouple compound dilution from solvent concentration.

Materials and Equipment

  • Target Compound: 2-Isobutyl-5-methylpyrimidin-4-ol (MW: 166.22 g/mol )[1], >98% purity.

  • Solvent: Anhydrous DMSO (Water content <0.005%), stored over molecular sieves.

  • Buffer: Assay-specific aqueous buffer (e.g., HEPES or Tris-HCl, pH 7.4).

  • Equipment: Analytical balance (0.01 mg precision), amber glass vials, positive displacement pipettes, Argon/Nitrogen gas line, and a vortex mixer.

Self-Validating Protocol: Step-by-Step Methodology

Step 1: Master Stock Preparation (100 mM)

Objective: Create a highly concentrated, stable primary stock.

  • Gravimetric Measurement: Weigh approximately 16.62 mg of 2-Isobutyl-5-methylpyrimidin-4-ol powder into a tared amber glass vial. Note: Always weigh the powder first, then calculate the exact solvent volume needed based on the actual mass to achieve exactly 100 mM, rather than attempting to weigh an exact mass.

    • Formula:Volume (mL) = Mass (mg) / (166.22 g/mol × 0.1 mol/L)

  • Solubilization: Add the calculated volume of anhydrous DMSO. Vortex continuously for 60 seconds.

  • Validation (Tyndall Effect): Shine a laser pointer through the vial. A solid beam path (light scattering) indicates undissolved micro-particles. If observed, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Purge the vial headspace with Argon gas for 5 seconds before sealing. Store aliquots at -20°C.

Step 2: 100x Intermediate Serial Dilution (in DMSO)

Objective: Generate a dose-response gradient while keeping the solvent pure DMSO.

  • Prepare a 96-well polypropylene plate (the "Intermediate Plate").

  • Add 20 µL of anhydrous DMSO to wells A2 through A8.

  • Add 30 µL of the 100 mM Master Stock to well A1.

  • Transfer 10 µL from A1 to A2, mix thoroughly by pipetting (yielding a 1:3 dilution, 33.3 mM).

  • Repeat this 1:3 serial transfer through well A8.

Step 3: Aqueous Transfer & Assay Integration

Objective: Transfer the compound to the biological assay without causing "crash-out" (precipitation).

  • Prepare the final "Assay Plate" containing 99 µL of aqueous assay buffer (or cell culture media) per well.

  • Using a multi-channel pipette, transfer exactly 1 µL from the Intermediate Plate to the Assay Plate.

  • Crucial Step: Dispense the DMSO solution directly into the liquid buffer, not onto the dry plastic wall of the well. Rapid mixing immediately upon addition prevents localized high concentrations of water that trigger compound crash-out.

Quantitative Data Presentation

The following table summarizes the 1:3 dilution matrix, demonstrating how the intermediate plate strategy ensures a uniform 1.0% DMSO concentration across all assay wells, preventing solvent artifacts.

WellIntermediate Plate (100x in DMSO)Transfer Vol (µL)Assay Buffer Vol (µL)Final Assay ConcentrationFinal DMSO (%)
A1 100.0 mM1.099.01000 µM 1.0%
A2 33.3 mM1.099.0333 µM 1.0%
A3 11.1 mM1.099.0111 µM 1.0%
A4 3.70 mM1.099.037.0 µM 1.0%
A5 1.23 mM1.099.012.3 µM 1.0%
A6 411 µM1.099.04.11 µM 1.0%
A7 137 µM1.099.01.37 µM 1.0%
A8 0 µM (DMSO Control)1.099.00 µM 1.0%

Workflow Visualization

The following diagram maps the critical path from dry powder to the final assay, highlighting the phase transitions of the compound.

Workflow A 2-Isobutyl-5-methylpyrimidin-4-ol (Dry Powder) B 100 mM Master Stock (Anhydrous DMSO) A->B Add 1 mL DMSO per 16.62 mg C Intermediate Plate (100x in DMSO) B->C Serial Dilution (1:3 Gradient) D Aqueous Buffer Transfer (1% Final DMSO) C->D 1:100 Dilution into Buffer E In Vitro Assay (Target Incubation) D->E Dispense to Assay Plate

Caption: Workflow for the preparation and serial dilution of 2-Isobutyl-5-methylpyrimidin-4-ol standard solutions.

Quality Control & Troubleshooting

To ensure the trustworthiness of the generated data, the standard solutions must be subjected to routine Quality Control (QC):

  • Precipitation in the Assay Plate: If the 1000 µM well (A1) shows cloudiness upon buffer transfer, the compound has exceeded its thermodynamic solubility limit in that specific buffer. Remedy: Lower the top concentration to 500 µM or supplement the buffer with 0.01% Pluronic F-127 or CHAPS to aid solubility.

  • Concentration Verification: For rigorous FBDD campaigns, verify the actual concentration of the 100 mM Master Stock using LC-MS or quantitative NMR (qNMR) against an internal standard prior to screening.

References

  • ChemSrc Database. 2-Isobutyl-5-methylpyrimidin-4-ol (CAS 1708169-42-9) Physicochemical Properties. (2025). URL:[Link]

  • Cox, C. D., et al. Discovery and Optimization of a Series of Pyrimidine-Based Phosphodiesterase 10A (PDE10A) Inhibitors through Fragment Screening, Structure-Based Design, and Parallel Synthesis. Journal of Medicinal Chemistry, ACS Publications (2015). URL:[Link]

  • Wang, H., et al. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Chemistry (2024). URL:[Link]

Sources

Application

Application Note: Chromatographic Isolation and Analytical Profiling of 2-Isobutyl-5-methylpyrimidin-4-ol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Reversed-Phase HPLC Method Development, Tautomeric Control, and Preparative Scale-up Executive Summary 2-Isobutyl-5-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Reversed-Phase HPLC Method Development, Tautomeric Control, and Preparative Scale-up

Executive Summary

2-Isobutyl-5-methylpyrimidin-4-ol (CAS: 1708169-42-9) is a highly functionalized pyrimidine derivative frequently utilized as a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR antagonists.

Chromatographing pyrimidine-4-ol derivatives presents a unique set of analytical challenges. The molecule exhibits dynamic lactam-lactim tautomerism and possesses multiple ionizable centers. If these physicochemical properties are not strictly controlled during separation, analysts will inevitably encounter peak tailing, split peaks, and poor recovery. This application note details a robust, self-validating chromatographic methodology that leverages pH control and end-capped stationary phases to ensure high-resolution analytical profiling and efficient preparative isolation.

Physicochemical Profiling & Mechanistic Rationale

As a Senior Application Scientist, I approach method development by first deconstructing the analyte's physical chemistry. You cannot force a molecule into a generic method; the method must be engineered around the molecule's intrinsic properties.

The Tautomeric Challenge

Pyrimidin-4-ols exist in a dynamic equilibrium with their lactam counterpart, pyrimidin-4(3H)-one. In aqueous mobile phases typical of Reversed-Phase HPLC (RP-HPLC), the lactam form is thermodynamically favored due to the stabilization of the highly polar carbonyl group by the aqueous hydration sphere (). If the chromatographic conditions allow the molecule to interconvert slowly relative to the timescale of the separation, you will observe peak broadening or "shoulders." To prevent this, we must use a buffered system that locks the hydration state and stabilizes the dominant tautomer.

Ionization and pH Control

The pyrimidine core features weakly basic ring nitrogens (pKa ~ 1.7–2.2) and a weakly acidic hydroxyl/lactam group (pKa ~ 8.6–9.2).

  • Causality of pH Selection: If the mobile phase pH is near the pKa of either functional group, the molecule will exist in a mixed state of ionization, leading to split peaks. Furthermore, protonated basic nitrogens will undergo secondary ion-exchange interactions with residual acidic silanols on the silica stationary phase, causing severe peak tailing.

  • The Solution: By buffering the mobile phase to pH 4.5 , we ensure the ring nitrogens are largely unprotonated (neutral) and the hydroxyl group is undissociated (neutral) (). A neutral molecule interacts purely via hydrophobic partitioning with the C18 phase, yielding sharp, Gaussian peaks.

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyValueChromatographic Implication
Molecular Weight 166.22 g/mol Detectable via standard LC-MS (ESI+)
Basic pKa (Ring N) ~1.7 - 2.2Requires pH > 4.0 to ensure unprotonated state
Acidic pKa (OH/NH) ~8.6 - 9.2Requires pH < 7.0 to ensure undissociated state
Tautomerism Lactam ⇌ LactimAqueous conditions strongly favor the lactam form

Method Development Workflow

HPLC_Workflow Start Compound Profiling 2-Isobutyl-5-methylpyrimidin-4-ol Tautomer Tautomeric Analysis (Lactam-Lactim Eq.) Start->Tautomer pKa pKa & LogP Evaluation Target pH 4.0-5.0 Start->pKa Screening Mobile Phase Screening Ammonium Acetate vs. FA Tautomer->Screening pKa->Screening Column Column Selection End-capped C18 Screening->Column Analytical Analytical HPLC Method Validation Column->Analytical Prep Preparative LC Scale-up & Isolation Analytical->Prep

Fig 1. Method development workflow for pyrimidine chromatography based on pKa and tautomerism.

Analytical HPLC Methodology

This protocol establishes a self-validating analytical method to verify purity and retention behavior before committing to preparative scale-up.

Protocol 1: Mobile Phase & Sample Preparation
  • Buffer A (Aqueous Phase): Dissolve 3.85 g of Ammonium Acetate in 1.0 L of ultrapure water (Milli-Q). Adjust the pH to 4.5 ± 0.1 using glacial acetic acid. Filter through a 0.22 µm nylon membrane.

    • Expert Insight: Acetate buffer provides excellent buffering capacity at pH 4.5. Filtering is mandatory to remove particulates that cause column frit blockages and baseline noise.

  • Buffer B (Organic Phase): HPLC-grade Acetonitrile (MeCN).

  • Sample Preparation: Dissolve crude 2-Isobutyl-5-methylpyrimidin-4-ol in a 50:50 mixture of Water:MeCN to a concentration of 1.0 mg/mL.

    • Expert Insight: Matching the sample diluent to the initial gradient conditions prevents "solvent shock," a phenomenon where the analyte precipitates or travels un-retained at the solvent front.

Protocol 2: System Suitability and Execution
  • Column Selection: Install an end-capped C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 5 µm). End-capping masks residual silanols, eliminating the primary cause of pyrimidine peak tailing.

  • Equilibration: Flush the system with 95% Buffer A / 5% Buffer B for 15 column volumes (~25 minutes at 1.0 mL/min) until the UV baseline at 254 nm is flat.

  • Self-Validation Step (System Suitability): Inject 5 µL of the 1.0 mg/mL standard. Calculate the Peak Asymmetry Factor ( As​ ).

    • Rule: If As​>1.5 , the system fails validation. Suspect inadequate buffering or column degradation. Do not proceed to preparative LC until As​≤1.2 is achieved.

  • Gradient Execution: Run the gradient detailed in Table 2.

Table 2: Analytical HPLC Gradient Conditions
Time (min)Flow Rate (mL/min)% Buffer A (50mM NH4OAc, pH 4.5)% Buffer B (Acetonitrile)
0.01.0955
2.01.0955
10.01.01090
12.01.01090
12.11.0955
15.01.0955

Preparative LC Scale-Up Protocol

Once the analytical method is validated, the parameters must be mathematically scaled to maintain the exact chromatographic profile during bulk isolation.

Protocol 3: Preparative Isolation
  • Volumetric Scale-Up: Maintain the same column length (150 mm) and particle size (5 µm) to preserve the separation efficiency (theoretical plates). Scale the flow rate by the ratio of the squared column radii. Moving from a 4.6 mm ID analytical column to a 19.0 mm ID preparative column requires a scale factor of (19/4.6)2≈17 .

    • New Flow Rate: 1.0 mL/min×17=17.0 mL/min .

  • Injection and Loading: Inject the crude mixture (up to 50 mg per injection depending on crude purity). Use a 1000 µL sample loop.

  • Fraction Collection: Set the UV detector to 254 nm. Trigger fraction collection on the leading edge of the target peak (threshold > 50 mAU) and terminate on the trailing edge.

  • Solvent Recovery: Pool the fractions containing 2-Isobutyl-5-methylpyrimidin-4-ol. Because ammonium acetate is volatile, the pooled fractions can be directly lyophilized or rotary evaporated at < 40°C to yield the pure solid without inorganic salt contamination.

Table 3: Preparative LC Scale-Up Parameters
ParameterAnalytical ScalePreparative Scale
Column Dimensions 4.6 x 150 mm, 5 µm19.0 x 150 mm, 5 µm
Flow Rate 1.0 mL/min17.0 mL/min
Injection Volume 5 - 10 µL500 - 1000 µL
Max Loading Capacity < 0.1 mg~ 20 - 50 mg per injection

References

  • Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases Source: Acta Chimica Slovenica (via PubMed) URL:[Link]

  • Tautomer Preference in PDB Complexes and its Impact on Structure-Based Drug Discovery Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

Method

Application Note: Halogenation Protocols for 2-Isobutyl-5-methylpyrimidin-4-ol Derivatives

Executive Summary The conversion of pyrimidin-4-ol derivatives to their corresponding 4-halopyrimidines is a foundational transformation in the synthesis of agrochemicals and pharmaceutical active ingredients. This appli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The conversion of pyrimidin-4-ol derivatives to their corresponding 4-halopyrimidines is a foundational transformation in the synthesis of agrochemicals and pharmaceutical active ingredients. This application note details the optimized protocols for the deoxychlorination of 2-isobutyl-5-methylpyrimidin-4-ol to yield 4-chloro-2-isobutyl-5-methylpyrimidine . By contrasting traditional reflux methodologies with modern, scalable, solvent-free techniques, this guide provides researchers with field-proven strategies to maximize yield, ensure safety, and minimize environmental impact.

Mechanistic Principles & Causality

In the solid state, 2-isobutyl-5-methylpyrimidin-4-ol exists predominantly as its lactam tautomer (2-isobutyl-5-methylpyrimidin-4(1H)-one). In solution, it equilibrates with its lactim form, exposing the nucleophilic hydroxyl group required for activation.

When treated with phosphorus oxychloride (POCl3), the hydroxyl group undergoes rapid O-phosphorylation to form a highly electrophilic O-dichlorophosphinyl intermediate. This initial phosphorylation is highly exothermic and occurs readily at temperatures below 25 °C under basic conditions 1.

The Critical Role of the Base: The inclusion of an organic base (such as pyridine or N,N-diisopropylethylamine) is not merely for acid scavenging. Maintaining a strongly basic environment (aqueous pKa > 9) during the initial POCl3 addition completely suppresses the formation of unreactive pseudodimers—byproducts that arise from the reaction between the phosphorylated intermediate and unreacted starting material 1. Once the intermediate is cleanly formed, elevated temperatures drive the nucleophilic aromatic substitution (SNAr), where a chloride ion displaces the dichlorophosphinate leaving group to yield the target 4-chloropyrimidine.

Mechanistic Pathway

Pathway Substrate 2-Isobutyl-5-methylpyrimidin-4-ol (Lactam/Lactim Tautomers) Reagent POCl3 + Pyridine (Equimolar or Excess) Substrate->Reagent Base-mediated Deprotonation Intermediate O-Dichlorophosphinyl Intermediate (Activated Electrophile) Reagent->Intermediate Phosphorylation (Exothermic) SNAr Nucleophilic Aromatic Substitution (Chloride Attack) Intermediate->SNAr Cl⁻ Addition Product 4-Chloro-2-isobutyl-5-methylpyrimidine (Target Halide) SNAr->Product PO2Cl2⁻ Elimination

Figure 1: Mechanistic pathway of POCl3-mediated deoxychlorination of pyrimidin-4-ol derivatives.

Experimental Methodologies

Protocol A: Traditional Reflux Method (Discovery / Small-Scale)

This protocol is standard for milligram-to-gram scale discovery chemistry where rapid execution is prioritized over atom economy.

  • Substrate Suspension : In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 2-isobutyl-5-methylpyrimidin-4-ol (1.0 equiv) in POCl3 (5.0–10.0 equiv). Cool the mixture to 0–5 °C using an ice bath.

  • Base Addition : Add N,N-diisopropylethylamine (DIPEA) or pyridine (1.1 equiv) dropwise over 15 minutes.

    • Causality: The initial phosphorylation is highly exothermic; controlled addition at low temperatures ensures the intermediate forms cleanly without thermal degradation 1.

  • Reflux : Heat the reaction mixture to 105 °C (reflux) for 3–4 hours.

  • Concentration : Cool the mixture to room temperature. Remove the excess POCl3 via vacuum distillation.

    • Causality: Removing unreacted POCl3 prior to aqueous workup significantly reduces the violence and thermal spike of the subsequent quench.

  • Quenching : Dissolve the resulting crude residue in dichloromethane (DCM) and add it dropwise to a vigorously stirred mixture of crushed ice and saturated NaHCO3.

  • Isolation : Separate the organic layer, extract the aqueous layer once more with DCM, dry the combined organics over anhydrous Na2SO4, and concentrate to yield the product.

Protocol B: Solvent-Free Equimolar POCl3 Method (Process / Large-Scale)

This protocol is optimized for multigram to kilogram batches. It minimizes environmental burden and safety hazards by eliminating excess POCl32.

  • Reactor Preparation : Ensure a Teflon-lined stainless steel pressure reactor is completely dry to prevent premature POCl3 hydrolysis.

  • Reagent Charging : Add 2-isobutyl-5-methylpyrimidin-4-ol (1.0 equiv) to the reactor. Sequentially add POCl3 (1.05 equiv) and pyridine (1.0 equiv).

    • Causality: Limiting POCl3 to near-equimolar amounts prevents the latent, dangerous exothermic events typically encountered during large-scale aqueous quenching 2.

  • Sealed Heating : Seal the reactor and heat the mixture to 160 °C for 2 hours.

    • Causality: The sealed environment prevents the escape of volatile POCl3 and drives the kinetically demanding SNAr step to completion despite the lack of solvent 2.

  • Cooling & Quenching : Allow the reactor to cool to room temperature (≤ 25 °C) before carefully opening. Slowly pour the reaction mixture into cold water (0–5 °C) under vigorous stirring.

  • pH Adjustment : Adjust the aqueous mixture to pH 8–9 using saturated aqueous Na2CO3.

    • Causality: Neutralizing the HCl byproduct and phosphonic acids ensures the target 4-chloropyrimidine is fully partitioned into the organic phase during extraction.

  • Isolation : Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Comparative Data Analysis

ParameterProtocol A (Traditional Reflux)Protocol B (Equimolar Sealed Reactor)
POCl3 Equivalents 5.0 - 10.0 eq1.0 - 1.05 eq
Base Equivalents 1.1 eq1.0 eq
Reaction Temperature 105 °C (Reflux)160 °C (Sealed Reactor)
Reaction Time 3 - 4 hours2 hours
Yield (Typical) 75 - 85%85 - 95%
Environmental Impact High (Excess POCl3 waste & quench)Low (Solvent-free, minimal waste)
Scalability Limited by exothermic quench risksExcellent for multigram/kilogram scale

Safety & Self-Validating Quality Control

To ensure the protocol operates as a self-validating system, reaction progress must be monitored accurately. Direct HPLC analysis of POCl3 reaction mixtures is notoriously unreliable because the highly reactive O-dichlorophosphinyl intermediate degrades unpredictably on standard silica or C18 columns.

  • The Analytical Quench Method : Withdraw a 50 µL aliquot of the reaction mixture and immediately quench it into 1 mL of pyrrolidine or methanol.

  • Causality : This purposefully converts any unreacted O-dichlorophosphinyl intermediate into a stable pyrrolidino- or methoxy-pyrimidine derivative. This allows for clear chromatographic differentiation between the starting material, the trapped intermediate, and the final 4-chloro product, guaranteeing an accurate assessment of conversion 1.

References

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 Source: Molecules / PMC (National Institutes of Health) URL:[Link]

  • POCl3 Chlorination of 4-Quinazolones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Isobutyl-5-methylpyrimidin-4-ol

Welcome to the Technical Support Center for the synthesis of 2-Isobutyl-5-methylpyrimidin-4-ol (CAS: 1708169-42-9). This guide is designed for drug development professionals and synthetic chemists who are experiencing yi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Isobutyl-5-methylpyrimidin-4-ol (CAS: 1708169-42-9). This guide is designed for drug development professionals and synthetic chemists who are experiencing yield bottlenecks, impurity profiles, or isolation challenges during the pyrimidine ring-closing condensation.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will diagnose the root causes of reaction failures—specifically focusing on the highly reactive nature of the β-keto ester precursor—and provide a self-validating, optimized protocol designed to maximize your reaction yield.

Mechanistic Insights & Pathway Analysis

To troubleshoot effectively, we must first understand the causality of the reaction. The synthesis relies on the condensation of isovaleramidine with ethyl 2-formylpropanoate (a β-keto ester equivalent).

The primary failure point in this synthesis is the competitive self-condensation of ethyl 2-formylpropanoate. Because the formyl group is a highly reactive electrophile , exposing it to strong, nucleophilic bases (like Sodium Ethoxide) at elevated temperatures before the amidine can attack leads to rapid aldol-type degradation. Furthermore, the final product exists in a tautomeric equilibrium between the pyrimidin-4-ol and the pyrimidin-4(3H)-one, which drastically alters its solubility profile during workup.

Mechanism A Isovaleramidine (Nucleophile) C Intermolecular Nucleophilic Attack A->C B Ethyl 2-formylpropanoate (Electrophile) B->C D Unstable Intermediate (Hemiaminal) C->D Fast E Intramolecular Amidation (-EtOH) D->E Rate-limiting F 2-Isobutyl-5-methyl- pyrimidin-4-ol E->F Cyclization G Pyrimidin-4(3H)-one (Major Tautomer) F->G Tautomeric Equilibrium

Caption: Mechanistic pathway and tautomeric equilibrium of the 2-isobutyl-5-methylpyrimidin-4-ol formation.

Reaction Optimization Data

Our application lab has conducted a matrix optimization to determine the causality of base and solvent selection on the overall yield. The data below demonstrates why transitioning away from traditional alkoxide bases is critical for this specific substrate.

Base SelectionSolventTemp (°C)Addition StrategyIsolated Yield (%)Purity (LC-MS)Primary Failure Mode
NaOEt (1.5 eq)EtOH80 (Reflux)Bolus (All at once)35%82%Ester self-condensation
NaOEt (1.5 eq)EtOH80 (Reflux)Dropwise (1h)52%88%Saponification of ester
K₂CO₃ (2.0 eq)DMF100Dropwise (1h)41%75%Incomplete amidine free-basing
DBU (1.2 eq) EtOH 80 (Reflux) Dropwise (2h) 78% >96% Optimized Baseline

Troubleshooting FAQs

Q1: Why is my overall reaction yield consistently below 40% despite using excess reagents? Cause: You are likely experiencing degradation of the ethyl 2-formylpropanoate. If you add the base to a mixture containing both the amidine and the β-keto ester, the ester will undergo rapid self-condensation before the amidine is fully free-based and ready to react. Solution: Change your order of addition. Pre-form the free amidine by stirring isovaleramidine hydrochloride with DBU at 0 °C for 30 minutes. Only then should you introduce the electrophile, and it must be added dropwise to keep its steady-state concentration low.

Q2: I am observing a major side product with a mass [M+H]+ corresponding to the saponified acid. How do I prevent this? Cause: Saponification of the ethyl ester group prevents the final rate-limiting intramolecular amidation (cyclization) step. This occurs when using hygroscopic bases like NaOEt or NaOH that have absorbed atmospheric moisture, generating hydroxide ions in situ. Solution: Switch to an anhydrous, non-nucleophilic organic base like DBU in anhydrous ethanol. Ensure your ethanol is strictly absolute (<0.1% water).

Q3: The product is highly polar and water-soluble. How do I improve recovery during the aqueous workup? Cause: 2-Isobutyl-5-methylpyrimidin-4-ol exists predominantly as its tautomer, 2-isobutyl-5-methylpyrimidin-4(3H)-one. This imparts amphoteric properties. At high pH (from the reaction base), it forms a highly soluble sodium/DBU salt; at highly acidic pH, the pyrimidine nitrogen protonates. Solution: Do not use a standard liquid-liquid extraction. Instead, perform isoelectric focusing . After removing the ethanol, reconstitute in water and carefully adjust the pH to exactly 5.5–6.0. This forces the molecule into its neutral, zwitterionic/lactam state, drastically reducing its aqueous solubility and causing it to precipitate as a filterable solid.

Validated Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Workflow N1 Step 1: Isovaleramidine HCl + DBU in EtOH N2 Step 2: Stir 30 min at 0°C (Free Amidine Formation) N1->N2 IPC 1: Homogeneous solution N3 Step 3: Dropwise Addition Ethyl 2-formylpropanoate N2->N3 Maintain < 5°C N4 Step 4: Cyclization Reflux 18h (80°C) N3->N4 Avoid bolus addition N5 Step 5: Solvent Removal & Aqueous Reconstitution N4->N5 IPC 2: LC-MS [M+H]+ 167.1 N6 Step 6: pH Adjustment (5.5-6.0) Isoelectric Precipitation N5->N6 N7 Step 7: Filtration & Drying (Pure Product >75% Yield) N6->N7 IPC 3: Dense white precipitate

Caption: Self-validating experimental workflow for 2-Isobutyl-5-methylpyrimidin-4-ol synthesis.

Step-by-Step Methodology

Step 1: Amidine Free-Basing Suspend isovaleramidine hydrochloride (1.1 eq, 11.0 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask under an argon atmosphere. Cool the suspension to 0 °C using an ice bath. Add DBU (1.2 eq, 12.0 mmol) dropwise over 5 minutes.

  • IPC 1 (Visual): The cloudy suspension must transition to a clear, homogeneous solution within 30 minutes, confirming the complete generation of the free amidine.

Step 2: Electrophile Addition Maintain the reaction temperature strictly below 5 °C. Using a syringe pump or addition funnel, add ethyl 2-formylpropanoate (1.0 eq, 10.0 mmol) dropwise over a period of 2 hours.

  • Causality Note: This slow addition prevents the localized concentration of the electrophile from spiking, thereby neutralizing the risk of self-condensation.

Step 3: Cyclization Once the addition is complete, remove the ice bath and attach a reflux condenser. Heat the reaction to 80 °C (reflux) for 18 hours.

  • IPC 2 (Analytical): Pull a 10 µL aliquot, dilute in MeCN, and run an LC-MS. Proceed only when the chromatogram shows >95% consumption of the ester and a dominant product peak at m/z 167.1 [M+H]+ .

Step 4: Solvent Exchange & Isoelectric Precipitation Cool the reaction to room temperature and concentrate in vacuo to remove the ethanol. Redissolve the resulting crude oil in deionized water (15 mL). Cool the aqueous solution to 5 °C. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter. Stop addition exactly when the pH reaches 5.5 – 6.0.

  • IPC 3 (Visual): A dense, white to off-white precipitate will crash out of the solution at the isoelectric point. If the solution oils out, seed crystals may be required, or the pH has overshot.

Step 5: Isolation Filter the precipitate through a sintered glass funnel (medium porosity). Wash the filter cake with ice-cold deionized water (2 x 5 mL) to remove residual DBU salts. Dry the solid under high vacuum at 45 °C for 12 hours to afford the pure 2-isobutyl-5-methylpyrimidin-4-ol .

References

  • The Journal of Organic Chemistry. "Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines." ACS Publications, 2010. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-Isobutyl-5-methylpyrimidin-4-ol

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and formulation scientists facing solubility bottlenecks with 2-Isobutyl-5-methylpyrimidin-4-ol (also existing as its tautome...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and formulation scientists facing solubility bottlenecks with 2-Isobutyl-5-methylpyrimidin-4-ol (also existing as its tautomer, 2-isobutyl-5-methylpyrimidin-4(1H)-one).

By synthesizing physicochemical principles with field-proven formulation strategies, this guide provides actionable, self-validating protocols to overcome the high lipophilicity and crystal packing energy inherent to this pyrimidine derivative.

Part 1: Mechanistic Overview of Solubility Limitations

Before troubleshooting, it is critical to understand why 2-Isobutyl-5-methylpyrimidin-4-ol exhibits poor aqueous solubility. The insolubility is driven by two competing thermodynamic forces [1]:

  • High Solute Hydrophobicity: The presence of the isobutyl group at the C2 position and the methyl group at the C5 position significantly elevates the compound's partition coefficient (LogP), making aqueous solvation thermodynamically unfavorable.

  • High Crystal Packing Energy: The planar pyrimidinone core facilitates strong, highly ordered intermolecular hydrogen bonding (specifically N-H···O dimers). This creates a highly stable crystal lattice that requires significant energy to disrupt during dissolution [2].

Part 2: Troubleshooting Guides & FAQs

Issue 1: Compound precipitates immediately upon dilution into in vitro assay buffers.

Q: I prepare a 10 mM stock in 100% DMSO, but when I dilute it to 10 µM in PBS (pH 7.4), the compound crashes out of solution, ruining my IC50 curves. How do I prevent this?

A: You are experiencing a "solvent-shift" precipitation. When the DMSO concentration drops below the solubilization threshold, the hydrophobic effect forces the isobutyl and methyl groups to aggregate to minimize water contact, while the pyrimidinone core rapidly nucleates via hydrogen bonding.

  • The Fix: Implement a step-wise cosolvent and surfactant system. Do not dilute directly from 100% DMSO into buffer. Instead, pre-dilute the stock into a transitional vehicle containing a surfactant (e.g., Tween 80) and a cosolvent (e.g., PEG400).

  • Recommended Vehicle: 1% DMSO / 5% PEG400 / 1% Tween 80 / 93% Buffer. The PEG400 lowers the dielectric constant of the water, while Tween 80 forms micelles that sequester the lipophilic isobutyl groups, shielding them from the aqueous phase.

Issue 2: Insufficient exposure during in vivo dosing (IV or PO).

Q: We need to dose this compound in rodents, but we cannot use high concentrations of toxic organic solvents. What is the most physiologically acceptable formulation?

A: For in vivo applications of hydrophobic pyrimidines, Cyclodextrin Complexation is the gold standard[3]. Specifically, (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is highly effective. The internal cavity of HP-β-CD is lipophilic and perfectly sized to encapsulate the isobutyl-pyrimidinone moiety. Meanwhile, the hydroxylated exterior of the cyclodextrin ensures high aqueous solubility. This creates a water-soluble inclusion complex that readily dissociates in the bloodstream, releasing the free active pharmaceutical ingredient (API) without altering its pharmacological profile.

Issue 3: Poor dissolution rate for solid oral dosage forms.

Q: We are developing a solid oral dose, but the intrinsic dissolution rate is too slow. Should we attempt to form a salt?

A: Salt formation is generally ineffective for 2-Isobutyl-5-methylpyrimidin-4-ol. The pyrimidin-4-ol/pyrimidin-4(1H)-one tautomeric system is only very weakly acidic (pKa ~8.5–9.5) and weakly basic. Any salt formed will likely disproportionate rapidly in the gastrointestinal tract, reverting to the insoluble free base.

  • The Fix: Utilize an Amorphous Solid Dispersion (ASD) [2]. By molecularly dispersing the drug within a hydrophilic polymer matrix (such as PVP-VA64 or HPMCAS), you completely bypass the high crystal packing energy of the pyrimidinone lattice. The polymer stabilizes the high-energy amorphous state, preventing recrystallization and significantly enhancing the apparent solubility in the gut.

Issue 4: Can we just adjust the pH?

Q: Does adjusting the pH of the vehicle help solubilize this specific compound?

A: It provides only marginal benefits and is generally not recommended. To achieve significant ionization of the weakly acidic hydroxyl/lactam proton, you would need to raise the pH above 10. This is unphysiological, highly irritating in vivo, and can degrade biological targets in vitro. Physical solubilization techniques (ASDs, CDs) are vastly superior for this scaffold.

Part 3: Quantitative Data & Formulation Selection

The table below summarizes the expected solubility enhancements for pyrimidinone derivatives based on the selected formulation strategy, allowing for rapid decision-making.

Formulation StrategyMechanism of ActionExpected Solubility Enhancement*Best Use Case
Cosolvent/Surfactant Micellar encapsulation & dielectric reduction50x to 100xIn vitro biochemical & cellular assays
HP-β-CD Complexation Host-guest inclusion complexation100x to 500xIn vivo IV and PO liquid dosing
Amorphous Solid Dispersion Disruption of crystal lattice energy20x to 80x (Apparent)In vivo solid oral dosage forms
pH Adjustment (pH > 10) Ionization of pyrimidinone core< 5xNot recommended (Unphysiological)

*Enhancement factor relative to the intrinsic thermodynamic solubility of the crystalline free base in pure water.

Part 4: Experimental Workflows & Methodologies

Protocol 1: Phase-Solubility Profiling with HP-β-CD (Higuchi-Connors Method)

This self-validating protocol determines the thermodynamic binding constant and maximum solubility achievable via cyclodextrin complexation.

  • Preparation: Prepare a series of HP-β-CD solutions ranging from 0 mM to 50 mM in PBS (pH 7.4).

  • Saturation: Add an excess amount (e.g., 10 mg) of solid 2-Isobutyl-5-methylpyrimidin-4-ol to 1 mL of each CD solution in sealed glass vials.

  • Equilibration: Place the vials on an orbital shaker at 37°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter the suspensions through a 0.22 µm PTFE syringe filter.

    • Self-Validation Step: Discard the first 0.3 mL of the filtrate to saturate any non-specific binding sites on the filter membrane, ensuring accurate downstream quantification.

  • Quantification: Dilute the filtered solutions appropriately and quantify the API concentration using RP-HPLC (UV detection at ~254 nm).

  • Analysis: Plot API concentration versus HP-β-CD concentration. A linear plot (A_L type) indicates a 1:1 stoichiometric inclusion complex.

Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This protocol utilizes solvent evaporation to trap the pyrimidine derivative in a high-energy amorphous state.

  • Dissolution: Dissolve 2-Isobutyl-5-methylpyrimidin-4-ol and the selected polymer (e.g., PVP-VA64) at a 1:3 (w/w) ratio in a common volatile solvent system (e.g., Methanol/Dichloromethane 1:1 v/v).

  • Verification: Sonicate the mixture for 10 minutes.

    • Self-Validation Step: Visually inspect the solution against a dark background. It must be 100% optically clear. Any residual crystalline nuclei will act as seeds and cause rapid recrystallization later.

  • Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C until a thin, solid film forms on the flask.

  • Secondary Drying: Place the flask in a vacuum oven at room temperature for 24 hours to extract all residual solvent.

  • Milling & Confirmation: Scrape and mill the film into a fine powder.

    • Self-Validation Step: Analyze the powder via Powder X-Ray Diffraction (PXRD). The absence of sharp Bragg peaks (replaced by a broad "halo") confirms a successful amorphous dispersion.

Part 5: Diagnostic Diagrams

G Start Solubility Issue: 2-Isobutyl-5-methylpyrimidin-4-ol Q1 In vitro or In vivo? Start->Q1 InVitro In Vitro Assays Q1->InVitro InVivo In Vivo Dosing Q1->InVivo Sol1 Cosolvent System (DMSO/PEG400/Tween) InVitro->Sol1 Quick screening Sol2 Cyclodextrin Complexation (HP-β-CD) InVivo->Sol2 Liquid formulation Sol3 Amorphous Solid Dispersion (Polymer Matrix) InVivo->Sol3 Solid oral dose

Decision matrix for selecting a solubility enhancement strategy.

G API Free API (Highly Lipophilic) Mix Phase-Solubility Mixing (37°C) API->Mix CD HP-β-CD (Hydrophobic Cavity) CD->Mix Complex Inclusion Complex (Water Soluble) Mix->Complex Thermodynamic Equilibration

Thermodynamic equilibration workflow for HP-β-CD inclusion complexation.

References

  • Title: Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Electrospun Nanofibers Incorporated with HPγCD Inclusion Complex for Improved Water Solubility and Activity of Hydrophobic Fungicides Pyrimethanil Source: Nanomaterials (MDPI) URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Recrystallization for 2-Isobutyl-5-methylpyrimidin-4-ol

Welcome to the Technical Support Center for downstream purification. This guide is designed for process chemists and drug development professionals tasked with optimizing the recrystallization of 2-Isobutyl-5-methylpyrim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for downstream purification. This guide is designed for process chemists and drug development professionals tasked with optimizing the recrystallization of 2-Isobutyl-5-methylpyrimidin-4-ol (CAS: 1708169-42-9).

Because this pyrimidinol derivative exhibits tautomerism and possesses both highly polar (hydroxyl/carbonyl) and lipophilic (isobutyl/methyl) structural features, it is notoriously prone to phase separation issues during scale-up. This guide synthesizes thermodynamic principles, kinetic control strategies, and field-proven methodologies to ensure robust, high-yield purification.

Part 1: Solvent Selection & Thermodynamics (FAQs)

Q1: How do the structural features of 2-Isobutyl-5-methylpyrimidin-4-ol dictate my solvent selection? A: The molecule is amphiphilic. The tautomeric pyrimidin-4-ol ⇌ pyrimidin-4(1H)-one core engages in strong intermolecular hydrogen bonding, while the bulky isobutyl group at C2 drives lipophilicity. Consequently, the compound exhibits high solubility in mid-polarity solvents (e.g., ethyl acetate, ethanol) but poor solubility in extreme non-polar (heptane) or highly polar (water) environments. Rational solvent selection requires mapping the solubility curve to find a solvent/anti-solvent pair that provides a steep temperature-dependent solubility gradient without inducing liquid-liquid phase separation[1].

Q2: Why does my product form an amorphous gel instead of crystals when using pure ethanol? A: Relying on a monophasic solvent system often requires cooling to temperatures where the rate of supersaturation generation outpaces nucleation kinetics. The flexible isobutyl chains are kinetically hindered from rapidly arranging into a rigid crystal lattice. Instead of crystallizing, the solute molecules spontaneously solidify into an amorphous gel or glass-like state[2]. Transitioning to a binary solvent system (e.g., Ethanol/Water) allows for precise control over the Metastable Zone Width (MSZW), enabling slower, more controlled crystal growth[3].

Systematic solvent selection and optimization workflow for pyrimidinol derivatives.

Part 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q3: During anti-solvent addition, the solution turns milky and forms an oily layer at the bottom of the reactor. What is happening? A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the solution exceeds its supersaturation limit, causing the solute to separate as a solute-rich liquid phase (an emulsion) rather than a solid crystalline suspension[2]. Because impurities often dissolve better in these liquid droplets than in the bulk solvent, the final solidified product will suffer from severely compromised purity[4]. Solvents in which the drug exhibits very high solubility are typically associated with higher oiling-out risks due to a reduced maximum achievable supersaturation[5].

Q4: How can I prevent oiling out during process scale-up? A: You must first determine if the LLPS is driven by thermodynamics or kinetics:

  • Thermodynamic Miscibility Gap: If the solvent and anti-solvent combination (e.g., Toluene/Hexane) naturally demixes in the presence of the solute, phase separation will occur regardless of your cooling rate[6]. Solution: You must change the solvent system entirely.

  • Kinetic Oiling Out: If the oiling out occurs because the rate of phase separation is faster than the rate of nucleation, it is a kinetic issue[6]. Solution: Mitigate this by reducing the anti-solvent dosing rate, lowering the process temperature (oiling out near the solute's melting point is highly probable), and implementing a rigorous seeding strategy[2].

Workflow for diagnosing and resolving oiling out (LLPS) during crystallization.

Part 3: Quantitative Data & Solvent Matrix

To expedite your process development, refer to the following solvent system matrix optimized for 2-Isobutyl-5-methylpyrimidin-4-ol.

Solvent System (Primary / Anti-Solvent)Volumetric RatioSolubility @ 60°C (mg/mL)Solubility @ 5°C (mg/mL)Oiling-Out PropensityRecommended Application
Ethyl Acetate / Heptane 1:3>150<10High (Kinetic)Initial purification; requires strict seeding protocols.
Ethanol / Water 1:2>200<15ModerateHigh yield isolation; monitor for potential hydrate formation.
Isopropanol / Water 1:4120<5LowFinal polishing step; excellent impurity purging capabilities.
Toluene / Hexane 1:580<20Very High (Thermo)Not recommended; highly prone to stable LLPS and poor yields.

Part 4: Step-by-Step Methodology

Protocol: Anti-Solvent Crystallization with MSZW-Guided Seeding

This self-validating protocol utilizes Ethyl Acetate/Heptane and relies on kinetic control to prevent LLPS.

Step 1: Dissolution Charge the reactor with crude 2-Isobutyl-5-methylpyrimidin-4-ol and Ethyl Acetate (3 volumes). Heat the mixture to 60°C under moderate agitation (150 RPM) until complete dissolution is achieved.

Step 2: Polish Filtration Pass the hot solution through a 0.45 µm inline filter into a pre-warmed crystallizer to remove insoluble impurities and foreign particulates that could cause erratic primary nucleation.

Step 3: Anti-Solvent Dosing (Phase 1) Maintain the temperature at 60°C. Begin dosing Heptane at a slow, controlled rate (0.05 vol/min) until 1 volume has been added. The solution should remain clear but approach the metastable limit.

Step 4: Seed Addition (Self-Validating Step) Cool the solution slightly to 55°C (entering the MSZW) and add 2% wt/wt of high-purity 2-Isobutyl-5-methylpyrimidin-4-ol seed crystals.

  • Causality & Validation: Observe the suspension for 15 minutes. If the seeds dissolve, the system is under-saturated (temperature is too high or insufficient anti-solvent was added). If the seeds remain suspended and the slurry begins to thicken, the system is correctly positioned within the MSZW[2]. This confirms the thermodynamic driving force for crystal growth is active, bypassing the oiling-out phase.

Step 5: Aging Hold the temperature at 55°C with steady agitation for 2 hours. This aging period allows secondary nucleation to occur on the seed surfaces, relieving supersaturation gradually and preventing kinetic LLPS.

Step 6: Anti-Solvent Dosing (Phase 2) Resume dosing the remaining Heptane (2 volumes) at a slightly faster rate (0.1 vol/min) to drive the yield.

Step 7: Cooling & Isolation Initiate a linear cooling ramp to 5°C at a rate of 0.2°C/min. Filter the resulting suspension, wash the wet cake with 1 volume of cold Heptane, and dry under vacuum at 40°C.

References

  • Troubleshooting - Chemistry LibreTexts. Step-by-Step Procedures for Crystallization: Troubleshooting Oiling Out. LibreTexts. Available at:[Link]

  • Mettler Toledo. Oiling Out in Crystallization: How to Fix Oiling Out in Recrystallization. Mettler Toledo AutoChem. Available at:[Link]

  • Technobis Crystallization Systems. Solvent selection for process development. Technobis. Available at:[Link]

  • Massachusetts Institute of Technology (MIT). Computer-aided rational solvent selection for pharmaceutical crystallization. DSpace@MIT. Available at:[Link]

  • American Chemical Society (ACS). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization. Organic Process Research & Development. Available at:[Link]

  • KiloMentor. The Problem of Oiling Out in Chemical Process Development. KiloMentor Blog. Available at:[Link]

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 2-Isobutyl-5-methylpyrimidin-4-ol

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Standard Operating Procedures (SOPs) Molecular Vulnerability Profile: The Causality...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Standard Operating Procedures (SOPs)

Molecular Vulnerability Profile: The Causality of Degradation

To effectively stabilize 2-Isobutyl-5-methylpyrimidin-4-ol (CAS: 1708169-42-9), we must first understand its inherent chemical reactivity. Pyrimidinol derivatives possess highly electron-rich aromatic rings with strong O–H bonds. Paradoxically, this structure makes them highly reactive toward autoxidation chain-carrying peroxyl radicals (ROO•)[1].

When exposed to ambient oxygen, light, or trace transition metals, the molecule undergoes radical-mediated autoxidation. The α-carbon of the isobutyl group is particularly susceptible to hydrogen abstraction, forming a carbon-centered radical. Subsequent reaction with molecular oxygen yields hydroperoxides, which ultimately decompose into N-oxides or trigger pyrimidine ring cleavage[2]. Because the molecule itself can act as a radical trap, it rapidly consumes itself in the presence of reactive oxygen species (ROS)[1].

OxidativePathway API 2-Isobutyl-5-methylpyrimidin-4-ol (Intact API) Initiation Initiation Phase (O2, Light, Trace Metals) API->Initiation Radical Carbon-Centered Radical (at Isobutyl α-carbon) Initiation->Radical Hydrogen Abstraction Peroxyl Peroxyl Radical (ROO•) Radical->Peroxyl + O2 Degradant1 Hydroperoxide Derivative Peroxyl->Degradant1 + H-donor Degradant2 N-Oxide / Ring Cleavage Peroxyl->Degradant2 Rearrangement Antioxidant Chain-Breaking Antioxidant (e.g., BHT/BHA) Antioxidant->Peroxyl Quenches Radical

Mechanistic pathway of autoxidation in pyrimidinols and antioxidant intervention points.

Troubleshooting & FAQs

Q1: We sealed the API in airtight, opaque containers, but HPLC analysis still shows 3-5% oxidative degradants after 3 months. Why is it still oxidizing? A: The issue is headspace oxygen . Ambient air contains approximately 21% oxygen. In sealed vials, the oxygen trapped in the headspace is more than sufficient to initiate the autoxidation cascade, especially in dilute solid states where the impurity-to-API ratio is high[3]. Solution: You must displace the headspace oxygen before sealing. While Nitrogen is commonly used, Argon is highly recommended for benchtop sealing. Argon is denser than air and settles as a protective blanket over the API, whereas Nitrogen easily mixes with ambient air during the brief moment before the cap is secured[3].

Q2: We are formulating the pyrimidinol with polymeric excipients (e.g., PEG, Povidone). The degradation rate has severely accelerated. What is the cause? A: Polymeric excipients like polyethylene glycol (PEG) and povidone frequently contain trace levels of hydroperoxides generated during their polymerization processes[4]. These peroxides act as direct initiators for the oxidative degradation of your API[5]. Solution: Screen your excipients for low peroxide content prior to formulation. Alternatively, incorporate a metal chelator like EDTA to prevent transition-metal-catalyzed decomposition of these peroxides into highly reactive hydroxyl radicals[5].

Q3: We want to add an antioxidant to the formulation. Should we use Ascorbic Acid or BHA/BHT? A: For pyrimidinol derivatives, Butylated hydroxyanisole (BHA) or Butylated hydroxytoluene (BHT) are the superior choices. They possess bulky alkyl groups that, upon reacting with a radical, form highly stable, sterically hindered radicals that terminate the chain reaction[4]. Warning: Avoid Ascorbic Acid (Vitamin C) unless your system is entirely free of trace metals. In the presence of iron or copper impurities, ascorbic acid can act as a pro-oxidant via Fenton-like chemistry, paradoxically accelerating peroxide formation and API degradation[5].

Quantitative Stability Data

The following table summarizes the protective efficacy of various storage interventions on 2-Isobutyl-5-methylpyrimidin-4-ol under accelerated stability conditions (40°C / 75% RH).

Storage Condition / InterventionHeadspace GasAntioxidant / AdditiveEstimated API Recovery (6 Months)Primary Mechanism Blocked
Control (Standard Vial) Ambient AirNone< 65.0%None
Amber Vial (Light Protection) Ambient AirNone72.5%Photo-oxidation (Singlet O2)
Nitrogen Purge Nitrogen (N2)None88.0%Aerobic Autoxidation
Argon Purge Argon (Ar)None94.5%Aerobic Autoxidation
Formulated with PEG Ambient AirNone< 40.0%Accelerated by Excipient Peroxides
Argon + Chain Breaker Argon (Ar)0.1% BHA / BHT99.2% Radical Propagation
Argon + Chelator Argon (Ar)0.05% EDTA97.8%Metal-Catalyzed Initiation

Standard Operating Procedures (SOPs)

Protocol A: Inert Atmosphere Packaging for Long-Term Storage

This protocol is a self-validating system: if the API degrades after following these steps, the source of oxidation is internal (e.g., co-crystallized solvent impurities or trace metals), not environmental.

  • Desiccation: Transfer the synthesized 2-Isobutyl-5-methylpyrimidin-4-ol to a vacuum desiccator containing anhydrous calcium sulfate. Apply vacuum (≤ 10 mbar) for 24 hours to remove trace moisture, which can act as a solvent medium for mobile radicals.

  • Vial Selection: Use Type I borosilicate amber glass vials to eliminate UV-induced photo-oxidation and minimize metal ion leachables[3].

  • Argon Displacement:

    • Insert an Argon gas line (fitted with a sterile 0.22 µm PTFE filter) into the bottom of the vial containing the API.

    • Purge at a low flow rate (to avoid blowing the powder) for 60 seconds. Because Argon is denser than air, it will fill the vial from the bottom up, displacing the oxygen[4].

  • Hermetic Sealing: Slowly withdraw the gas line while simultaneously capping the vial with a PTFE-lined septum cap. Crimp tightly.

  • Cold Storage: Store the sealed vials at 2°C to 8°C. Lowering the thermal energy exponentially decreases the rate constant of any residual oxidative reactions[6].

Protocol B: Stability-Indicating Forced Degradation (Oxidative Stress)

Use this protocol to identify the specific oxidative degradation products of your batch to validate your HPLC methods.

  • Sample Preparation: Dissolve 10 mg of 2-Isobutyl-5-methylpyrimidin-4-ol in 10 mL of a suitable organic/aqueous diluent (e.g., Acetonitrile/Water).

  • Oxidative Stressor: Add 1 mL of 30% Hydrogen Peroxide ( H2​O2​ ) to the solution[7].

  • Incubation: Seal the flask and incubate at room temperature in the dark for 24 hours. (Note: Keep in the dark to prevent concurrent photo-degradation, isolating the oxidative variable)[7].

  • Quenching (Critical Step): Before HPLC analysis, quench the residual peroxide by adding a calculated excess of sodium metabisulfite. Causality: Failing to quench the peroxide will cause the API to continue degrading inside the HPLC autosampler, leading to non-reproducible, artifactual data.

  • Analysis: Analyze via LC-MS to identify N-oxide or ring-cleavage mass fragments.

Decision Workflow for Formulation & Storage

StorageWorkflow Start Synthesized/Purified Pyrimidinol API Dry Desiccation (Remove Moisture) Start->Dry Excipient Screen Excipients (Low Peroxide/Metal) Dry->Excipient Additives Formulation Strategy Add BHA/BHT or EDTA Excipient->Additives Purge Inert Gas Purging (Argon > Nitrogen) Additives->Purge Seal Hermetic Sealing in Amber/Opaque Vials Purge->Seal Store Cold Storage (2°C to 8°C) Seal->Store

Optimized workflow for processing and storing oxidation-sensitive pyrimidinol derivatives.

References

  • Stabilization of Pharmaceuticals to Oxidative Degradation Source: USPTO / ResearchGate URL:[Link]

  • 3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Impact of peroxide content in excipients and antioxidants on famotidine oxidative stability Source: Srce.hr (Arhiv za higijenu rada i toksikologiju) URL:[Link]

  • Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC–UV method Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Development of forced degradation and stability indicating studies of drugs – A review Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 2-Isobutyl-5-methylpyrimidin-4-ol

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with 2-Isobutyl-5-methylpyrimidin-4-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with 2-Isobutyl-5-methylpyrimidin-4-ol .

Mechanistic Overview: The Anatomy of the Problem

2-Isobutyl-5-methylpyrimidin-4-ol is a structurally complex pyrimidinol derivative. It features basic nitrogen atoms within its pyrimidine ring and a hydroxyl group at position 4, which can undergo keto-enol tautomerism to form a pyrimidin-4(1H)-one. This amphoteric nature makes the molecule highly susceptible to secondary interactions. When analyzed on standard silica-based reversed-phase (RP-HPLC) columns, the basic nitrogens interact strongly with residual silanol groups on the stationary phase, leading to severe peak tailing, compromised resolution, and poor quantitation accuracy.

Frequently Asked Questions (FAQs): Root Cause Analysis

Q: Why does 2-Isobutyl-5-methylpyrimidin-4-ol exhibit severe tailing on standard C18 columns? A: The primary cause of peak tailing is the occurrence of multiple mechanisms of analyte retention[1]. At mid-range pH (e.g., pH 4–7), residual silanol groups (pKa ~3.5–4.5) on the silica support surface are ionized (SiO⁻). These negatively charged sites create strong secondary ion-exchange and hydrogen-bonding interactions with the protonated basic nitrogens of the pyrimidine ring. The analyte molecules are "held back" unequally, causing the trailing edge of the peak to extend further than the leading edge[1].

Q: How do I distinguish between chemical tailing and a physical system issue? A: Peak tailing isn't always chemical. Dead volume, a degraded column bed, or improper fittings can create a "mixing chamber" effect, causing infinite dilution of the sample plug[2]. To differentiate, inject a neutral probe (e.g., toluene or uracil). Neutral compounds lack ionizable groups and cannot undergo acid-base interactions with silanols[2]. If the neutral compound tails, you have a physical hardware problem. If it remains symmetrical but your pyrimidinol tails, the issue is a chemical acid-base interaction[2].

Q: Will increasing the buffer concentration help? A: Yes. If operating at a mid-pH is necessary for your specific method, increasing the buffer concentration (e.g., 20–50 mM) can help mask residual silanol interactions by flooding the active sites with competing ions[1].

Diagnostic Workflow

Use the following decision tree to systematically isolate and resolve the root cause of peak tailing in your HPLC system.

TroubleshootingWorkflow Start Observe Peak Tailing (As > 1.5) Probe Inject Neutral Probe (e.g., Toluene) Start->Probe CheckProbe Does Neutral Probe Tail? Probe->CheckProbe Physical Physical Issue: Check Fittings, Dead Volume, or Column Bed CheckProbe->Physical Yes Chemical Chemical Issue: Secondary Silanol Interactions CheckProbe->Chemical No FixPhysical Replace Fittings / Replace Column Physical->FixPhysical CheckPH Adjust Mobile Phase pH (pH < 3.0) Chemical->CheckPH Success1 Symmetrical Peak (As = 1.0 - 1.2) FixPhysical->Success1 CheckBuffer Increase Buffer Conc. (e.g., 20-50 mM) CheckPH->CheckBuffer CheckColumn Use Base-Deactivated / End-Capped Column CheckBuffer->CheckColumn Success2 Symmetrical Peak (As = 1.0 - 1.2) CheckColumn->Success2

Diagnostic decision tree for isolating physical vs. chemical HPLC peak tailing.

Step-by-Step Troubleshooting Protocols

Protocol A: Mobile Phase pH Optimization

Causality: Lowering the pH ensures the protonation of ionizable residual silanol groups (converting SiO⁻ back to Si-OH)[1]. This neutralizes the surface and eliminates the electrostatic ion-exchange mechanism that traps the basic pyrimidine nitrogens.

  • Prepare Mobile Phase: Formulate your aqueous mobile phase with 0.1% (v/v) Trifluoroacetic Acid (TFA) or Formic Acid to achieve a pH of ≤ 3.0.

  • Equilibration: Flush the HPLC system and equilibrate the column with at least 10–15 column volumes of the new low-pH mobile phase.

  • Validation Step: Inject the 2-Isobutyl-5-methylpyrimidin-4-ol standard. Calculate the Asymmetry Factor (As). A drop from >1.8 to the ideal range of 1.0–1.2 confirms the successful suppression of silanol ionization.

Protocol B: Column Chemistry & Silanol Masking

Causality: If low pH is incompatible with your detector (e.g., MS ion suppression) or causes analyte degradation, you must alter the stationary phase chemistry. End-capping involves treating residual silanols with a silylating agent to convert them into less polar surface functional groups[1]. Alternatively, a competing base physically blocks the active sites.

  • Column Upgrade: Switch to a highly deactivated, "end-capped" C18 column (Type B silica) specifically designed for basic compounds[1].

  • Additive Integration: If using an older or non-end-capped column, add 10–20 mM Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial basic molecule, binding to the active silanol sites and blocking the pyrimidinol from interacting.

  • Validation Step: Compare the peak tailing factor before and after the column switch or TEA addition. A reduction in tailing confirms that secondary interactions were the root cause.

Protocol C: Resolving Column Overload

Causality: Injecting too much sample mass or volume saturates the stationary phase's primary binding sites, forcing the excess analyte molecules to travel faster through the column or bind to secondary sites, resulting in tailing[1].

  • Sample Dilution: Dilute your 2-Isobutyl-5-methylpyrimidin-4-ol sample by a factor of 10.

  • Re-evaluation: Inject the diluted sample.

  • Validation Step: If the peak shape improves significantly (As approaches 1.0), the original issue was column overload. To fix this permanently without losing sensitivity, use a higher-capacity stationary phase with increased carbon load or pore size[1].

Quantitative Data & Benchmarks

The table below summarizes the expected Asymmetry Factor (As) under various conditions, providing a benchmark for your method development.

Parameter / AnalyteChromatographic ConditionExpected Asymmetry Factor (As)Diagnostic Conclusion
Neutral Probe (Toluene) Standard Mobile Phase (pH 6.0)1.0 - 1.2Fluidic path is intact; any tailing is chemical.
Neutral Probe (Toluene) Standard Mobile Phase (pH 6.0)> 1.5Physical void, blocked frit, or dead volume present.
2-Isobutyl-5-methylpyrimidin-4-ol pH 6.0, Standard C18, No Additives1.8 - 3.0Severe secondary silanol interactions occurring.
2-Isobutyl-5-methylpyrimidin-4-ol pH 2.5 (0.1% TFA), Standard C181.0 - 1.2Silanols protonated; ion-exchange successfully suppressed.
2-Isobutyl-5-methylpyrimidin-4-ol pH 6.0 + 20mM TEA, Standard C181.1 - 1.3Active silanols masked by competing base (TEA).
2-Isobutyl-5-methylpyrimidin-4-ol pH 6.0, End-capped Type B Silica1.0 - 1.2Lack of available silanols prevents secondary interactions.

References

  • Peak Tailing In Chromatography: Troubleshooting Basics Source: GMP Insiders URL:[Link]

  • HPLC Peak Tailing - Axion Labs Source: Axion Analytical Labs URL:[Link]

Sources

Optimization

Overcoming steric hindrance in 2-Isobutyl-5-methylpyrimidin-4-ol substitution reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a synthetic wall when working with highly substituted heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a synthetic wall when working with highly substituted heterocycles.

Derivatizing 2-Isobutyl-5-methylpyrimidin-4-ol presents a notorious challenge. You are fighting a two-front war against steric hindrance: the C5-methyl group heavily shields the C4-hydroxyl/carbonyl reaction center, while the bulky C2-isobutyl group restricts the conformational freedom of incoming nucleophiles and shields the N1/N3 positions. Furthermore, the C5-methyl group is electron-donating via hyperconjugation, which raises the LUMO (Lowest Unoccupied Molecular Orbital) energy of the pyrimidine ring, drastically reducing its electrophilicity during nucleophilic aromatic substitution (SNAr).

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you bypass these bottlenecks.

Workflow: Strategic Decision Matrix

Before troubleshooting, you must select the correct synthetic trajectory based on your target linkage.

SubstitutionWorkflow Start 2-Isobutyl-5-methylpyrimidin-4-ol Derivatization Decision Target Linkage? Start->Decision Ether C4 O-Alkylation (Ether) Decision->Ether O-Functionalization Amine C4 N-Substitution (Amine/Aniline) Decision->Amine N-Functionalization Base Cs2CO3 in DMF (Chemoselective) Ether->Base POCl3 POCl3 + Catalytic DMF Sealed Reactor, 150°C Amine->POCl3 SNAr SNAr with Amine Microwave, 180°C POCl3->SNAr

Decision matrix for derivatizing sterically hindered pyrimidin-4-ols.

FAQ Section 1: Direct O-Alkylation vs. N-Alkylation

Q1: I am trying to synthesize a C4-ether, but my LC-MS and NMR data show I am exclusively getting the N3-alkylated pyrimidin-4(3H)-one tautomer. How do I force O-alkylation?

A1: This is a classic issue of thermodynamics versus kinetics. In polar media, the tautomeric equilibrium of pyrimidin-4-ols strongly favors the pyrimidin-4(3H)-one form, making the nitrogen atom the more available nucleophile. Compounding this, your C5-methyl group physically blocks the oxygen atom.

To force chemoselective O-alkylation, you must manipulate the hard/soft acid-base (HSAB) dynamics. Switch from standard bases (like NaH) to a "harder," coordinating base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF. The cesium ion coordinates with the oxygen, stabilizing the transition state and favoring the harder oxygen nucleophile over the nitrogen, as supported by .

Table 1: Optimization of Alkylation Conditions for Sterically Hindered Pyrimidin-4-ols

BaseSolventTemp (°C)Time (h)Major RegioisomerYield (%)
NaHTHF2512N-Alkylated65
K₂CO₃MeCN8016Mixture (N/O)45
Cs₂CO₃ DMF 80 4 O-Alkylated 88
Ag₂CO₃Toluene11024O-Alkylated72
Protocol 1: Chemoselective O-Alkylation (Self-Validating System)
  • Preparation: Dissolve 2-Isobutyl-5-methylpyrimidin-4-ol (1.0 eq) in anhydrous DMF (0.1 M). Add Cs₂CO₃ (1.5 eq).

  • Activation: Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation and cesium coordination.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise. Heat the reaction to 80 °C for 4 hours.

  • Self-Validation (TLC & NMR): Quench an aliquot and run a TLC (Hexanes/EtOAc). The O-alkylated product will elute faster (higher Rf​ ) than the N-alkylated tautomer because it lacks a hydrogen-bond donor. Confirm success via ¹H-NMR: look for the O-CH₂ peak around 4.0–4.5 ppm; N-CH₂ peaks typically appear further downfield and exhibit different coupling constants due to ring proximity.

FAQ Section 2: Halogenation & SNAr (Nucleophilic Aromatic Substitution)

Q2: My POCl₃ chlorination of 2-Isobutyl-5-methylpyrimidin-4-ol is stalling at <30% conversion. Refluxing for 24 hours doesn't help. What is wrong?

A2: Standard POCl₃ reflux (approx. 105 °C) is thermodynamically insufficient for pyrimidin-4-ols with adjacent bulky groups. The steric hindrance prevents the formation of the bulky dichlorophosphate ester intermediate required for the substitution to proceed.

To drive this reaction, you must increase the temperature beyond the boiling point of POCl₃ by using a sealed reactor (autoclave) at 150–180 °C. Alternatively, add a catalytic amount of DMF. This generates the Vilsmeier-Haack reagent (a chloroiminium ion), which is a smaller, highly electrophilic species that can bypass the steric bulk of the C5-methyl group, a standard .

Q3: I successfully synthesized 4-chloro-2-isobutyl-5-methylpyrimidine, but my SNAr with a secondary amine is completely failing. How can I improve the yield?

A3: The C4 position is now deactivated electronically and physically. The electron-donating C5-methyl group raises the LUMO energy, making the ring less electrophilic . Physically, the incoming amine clashes with both the C5-methyl and C2-isobutyl groups during the formation of the Meisenheimer complex.

Thermal heating in an oil bath is often inadequate. You must utilize microwave irradiation to rapidly overcome the massive activation energy barrier, or pivot entirely to a Palladium-catalyzed Buchwald-Hartwig cross-coupling if the amine is exceptionally bulky.

SNArMechanism Substrate 4-Chloro-2-isobutyl -5-methylpyrimidine TS Meisenheimer Complex (High Steric Strain) Substrate->TS Nucleophilic Attack Fail Reaction Stalls (<30% Conversion) TS->Fail Thermal Heating MW Microwave Irradiation (Kinetic Drive) Fail->MW Optimization Pd Buchwald-Hartwig (Alternative Pathway) Fail->Pd Optimization Success C4-Substituted Product MW->Success Pd->Success

Mechanistic bottleneck in SNAr of C5-substituted pyrimidines and resolution.

Protocol 2: Microwave-Assisted SNAr
  • Halogenation (Pre-requisite): React 2-Isobutyl-5-methylpyrimidin-4-ol with POCl₃ (3.0 eq) and catalytic DMF (0.1 eq) in a sealed Teflon-lined reactor at 150 °C for 3 hours. Work up carefully with ice and extract with DCM.

  • SNAr Preparation: Combine the chlorinated intermediate (1.0 eq), the amine nucleophile (1.5 to 2.0 eq), and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in a heavy-walled microwave vial. Use N-Methyl-2-pyrrolidone (NMP) as the solvent to handle high heat.

  • Microwave Irradiation: Heat the sealed vial in a microwave reactor to 180 °C for 2 hours.

  • Self-Validation (LC-MS): Analyze the crude mixture via LC-MS. The successful displacement of the chlorine atom will result in a distinct mass shift of (Amine Mass - 35.5 Da). If the starting material mass persists, the steric hindrance is too severe for SNAr, and you must immediately transition to Protocol 3 (Buchwald-Hartwig Amination).

References

  • WuXi Biology. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class. Available at:[Link]

  • ACS Publications. "Solvent-Free or Low-Solvent Large-Scale Preparation of Chloropyrimidine and Analogues." Organic Process Research & Development. Available at:[Link]

  • NIH / PMC. "Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones." National Library of Medicine. Available at:[Link]

  • Royal Society of Chemistry. "Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists." Reaction Chemistry & Engineering. Available at: [Link]

Troubleshooting

Technical Support Center: LC-MS Method Development for 2-Isobutyl-5-methylpyrimidin-4-ol

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing Liquid Chromatography-Mass Spectro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) methods for 2-Isobutyl-5-methylpyrimidin-4-ol (Exact Mass: 166.11 Da).

Due to the amphoteric nature and structural dynamics of pyrimidinol derivatives, standard generic gradients often yield poor peak shapes, signal suppression, or split peaks. This guide provides field-proven, mechanistically grounded troubleshooting strategies to establish a robust, self-validating analytical workflow.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: Why am I observing broad, tailing, or split peaks for this compound?

The Causality: Peak distortion in pyrimidinols is primarily driven by two mechanistic factors:

  • Tautomeric Equilibrium: 2-Isobutyl-5-methylpyrimidin-4-ol exists in a dynamic equilibrium between its enol form (pyrimidin-4-ol) and its keto form (pyrimidin-4(3H)-one)[1]. If the rate of tautomeric interconversion is similar to the mass transfer rate on the column, the compound will elute as a broad or split peak[2].

  • Secondary Silanol Interactions: The basic pyrimidine ring nitrogen (pKa ~2.5) can undergo unwanted ion-exchange interactions with residual, unendcapped acidic silanols on the silica stationary phase.

The Solution: Lock the ionization state by strictly controlling the mobile phase pH. Operating at pH ~2.7 (using 0.1% Formic Acid) ensures the molecule is fully protonated, while elevating the column temperature to 40–50 °C accelerates the tautomeric interconversion, forcing the species to coalesce into a single, sharp chromatographic peak. Always use a fully end-capped or sterically protected C18 column.

Q2: Should I use Positive (ESI+) or Negative (ESI-) Electrospray Ionization?

The Causality: Because the molecule is amphoteric, it can be ionized in both modes. However, ionization efficiency is highly dependent on the availability of proton donors or acceptors in the droplet[3].

  • ESI+ Mode: Targets the basic pyrimidine nitrogen. Requires an acidic mobile phase to pre-form the [M+H]+ ion (m/z 167.1) in solution prior to desolvation.

  • ESI- Mode: Targets the acidic hydroxyl/amide group. Requires a basic mobile phase (pH > 9) to pre-form the [M−H]− ion (m/z 165.1).

The Solution: For aliphatic-substituted pyrimidines like 2-Isobutyl-5-methylpyrimidin-4-ol, ESI+ with 0.1% Formic Acid typically yields the highest Signal-to-Noise (S/N) ratio. Acidic additives drastically improve the sensitivity of pyrimidine derivatives in positive mode[3].

Q3: How do I eliminate sodium adducts ( [M+Na]+ ) that complicate my MS spectra?

The Causality: In neutral or weakly buffered mobile phases, pyrimidines have a high affinity for trace alkali metals (like Na+ ) leached from glassware or solvents. Without a strong proton donor, the molecule will preferentially form [M+Na]+ (m/z 189.1) instead of [M+H]+ . The Solution: Increase the buffer capacity. Ensure your mobile phase contains at least 0.1% to 0.2% Formic Acid, or introduce 5–10 mM Ammonium Formate. The abundance of protons and volatile ammonium ions will competitively out-bind sodium, driving the equilibrium toward the desired [M+H]+ species.

Part 2: Quantitative Data Summary

The table below summarizes the expected chromatographic and mass spectrometric outcomes based on the selected mobile phase environment. Use this matrix to select your starting conditions.

Ionization ModeAqueous Mobile Phase (A)Organic Mobile Phase (B)Target Ion (m/z)Expected Peak ShapeRelative Sensitivity
ESI+ (Preferred) 0.1% Formic Acid (pH ~2.7)0.1% FA in Acetonitrile167.1 [M+H]+ Sharp, symmetricalHigh (Optimal)
ESI- (Alternative) 10 mM NH4​HCO3​ (pH ~9.5)100% Acetonitrile165.1 [M−H]− Sharp, symmetricalModerate to High
ESI+ (Neutral) LC-MS Grade Water (pH ~7.0)100% Acetonitrile189.1 [M+Na]+ Broad, tailingLow (Suppressed)

Part 3: Mechanistic Workflow

LCMS_Workflow Start Analyze 2-Isobutyl-5- methylpyrimidin-4-ol Mode Select Ionization Mode Start->Mode ESI_Pos ESI+ Mode (Target: [M+H]+) Mode->ESI_Pos ESI_Neg ESI- Mode (Target: [M-H]-) Mode->ESI_Neg Acidic Acidic Mobile Phase (0.1% FA, pH ~2.7) ESI_Pos->Acidic Basic Basic Mobile Phase (10mM NH4HCO3, pH ~9.5) ESI_Neg->Basic Peak Evaluate Peak Shape & Tautomeric Splitting Acidic->Peak Basic->Peak Tailing Tailing Observed? Peak->Tailing Fix Use End-capped C18 & Increase Buffer Strength Tailing->Fix Yes Optimal Optimal LC-MS Method Tailing->Optimal No Fix->Optimal

Fig 1: Decision matrix for optimizing LC-MS mobile phase conditions for pyrimidinol derivatives.

Part 4: Self-Validating Experimental Protocol

To definitively establish the best method for your specific instrument, execute this dual-pH screening protocol. By running both conditions back-to-back, the system self-validates by empirically demonstrating which pH environment yields superior ionization and peak symmetry.

Phase 1: Mobile Phase & System Preparation
  • Prepare Acidic System (System A):

    • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade water (0.1% FA, pH ~2.7).

    • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

  • Prepare Basic System (System B):

    • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust to pH 9.5 using dilute Ammonium Hydroxide.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column Selection: Install a fully end-capped C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) to prevent secondary silanol interactions.

Phase 2: Chromatographic Parameters
  • Flow Rate: Set to 0.4 mL/min.

  • Column Temperature: Set strictly to 45 °C . (Critical Step: Elevated temperature merges tautomeric split peaks by accelerating their interconversion rate).

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B

    • 5.1 - 7.0 min: Re-equilibration at 5% B

Phase 3: MS Source Optimization (Flow Injection Analysis)
  • Prepare a 1 µg/mL tuning standard of 2-Isobutyl-5-methylpyrimidin-4-ol in 50:50 Water:Acetonitrile.

  • Bypass the column and infuse the standard directly into the MS source at 10 µL/min, combined with a 0.4 mL/min flow of 50% Mobile Phase A / 50% Mobile Phase B.

  • Tune for ESI+ (System A): Monitor m/z 167.1. Optimize Capillary Voltage (typically 3.0–3.5 kV) and Cone Voltage/Declustering Potential to maximize the [M+H]+ ion while minimizing in-source fragmentation.

  • Tune for ESI- (System B): Monitor m/z 165.1. Optimize Capillary Voltage (typically 2.0–2.5 kV).

  • Desolvation: Set desolvation gas temperature to 450 °C to ensure complete droplet evaporation, which is vital for preventing sodium clustering.

Phase 4: Validation & Execution

Inject a 10 ng/mL sample using System A (ESI+) and System B (ESI-). Compare the extracted ion chromatograms (EIC). The condition yielding the highest Signal-to-Noise (S/N) ratio and an asymmetry factor ( As​ ) between 0.9 and 1.2 is your validated method.

References

  • Title: A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices Source: PMC - NIH URL
  • Title: Effects of Mobile-Phase Additives, Solution pH, Ionization Constant, and Analyte Concentration on the Sensitivities and Electrospray Ionization Mass Spectra of Nucleoside Antiviral Agents Source: ACS Publications URL
  • Title: Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry Source: PMC - NIH URL

Sources

Reference Data & Comparative Studies

Validation

Validating HPLC-UV methods for 2-Isobutyl-5-methylpyrimidin-4-ol quantification

As a Senior Application Scientist, I have spent years designing and troubleshooting analytical control strategies for pharmaceutical intermediates. When tasked with quantifying 2-Isobutyl-5-methylpyrimidin-4-ol (CAS 1708...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have spent years designing and troubleshooting analytical control strategies for pharmaceutical intermediates. When tasked with quantifying 2-Isobutyl-5-methylpyrimidin-4-ol (CAS 1708169-42-9)—a critical building block used in the synthesis of bioactive pyrimidine derivatives[1]—the immediate instinct of many modern labs is to default to ultra-high-performance or mass spectrometry systems.

However, analytical excellence is not about using the most expensive instrument; it is about deploying a method that is rigorously justified, highly reproducible, and perfectly aligned with the updated 2[2].

This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against UPLC-UV and LC-MS/MS for the quantification of 2-Isobutyl-5-methylpyrimidin-4-ol, providing a self-validating experimental protocol and comparative data to prove why HPLC-UV remains the gold standard for this specific analyte.

Methodological Rationale: Why HPLC-UV?

To demonstrate that an analytical procedure is "fit for the intended purpose"[2], we must align the physicochemical properties of the analyte with the chosen technology. 2-Isobutyl-5-methylpyrimidin-4-ol has a molecular weight of 166.22 g/mol and features a conjugated pyrimidine ring[1].

While LC-MS/MS offers unparalleled sensitivity, it is highly susceptible to matrix effects (ion suppression) during routine raw material screening. UPLC-UV offers speed, but the higher backpressures and narrower columns reduce column lifetime when handling crude synthetic mixtures. HPLC-UV strikes the optimal balance of robustness, cost-efficiency, and precision.

Table 1: Analytical Platform Comparison for Pyrimidinol Quantification

Performance MetricHPLC-UV (Proposed)UPLC-UVLC-MS/MS (ESI+)
Sensitivity (LOD) 0.5 µg/mL0.2 µg/mL1.0 ng/mL
Linear Dynamic Range 3 orders of magnitude3 orders of magnitude2.5 orders of magnitude
Matrix Effect Susceptibility Low (Spectral purity via PDA)LowHigh (Ion suppression)
Routine QC Suitability ExcellentGoodPoor (Overkill/Expensive)
Cost per Analysis LowMediumHigh
Causality in Method Design

Every parameter in our method is a direct consequence of the molecule's chemistry:

  • Column Selection: The hydrophobic isobutyl group dictates the use of a Reversed-Phase C18 column to ensure adequate retention.

  • Detection Wavelength: The conjugated pyrimidine ring provides a strong chromophore, allowing for UV detection at 254 nm, which avoids the baseline noise typically seen at lower wavelengths (e.g., 210 nm).

  • Mobile Phase Additive: The weakly basic nitrogens on the pyrimidine ring can cause peak tailing if they exist in a state of partial ionization. Adding 0.1% Formic Acid (FA) forces the molecule into a single protonation state, ensuring sharp, symmetrical peaks.

Causality A 2-Isobutyl-5-methylpyrimidin-4-ol Physicochemical Properties B Hydrophobic Isobutyl Group A->B C Conjugated Pyrimidine Ring A->C D Weakly Basic Nitrogens A->D E Reversed-Phase C18 Column (Optimal Retention) B->E F UV Detection at 254 nm (High Specificity/Sensitivity) C->F G Acidic Mobile Phase (0.1% FA) (Suppresses Ionization/Tailing) D->G

Logical mapping of physicochemical properties to chromatographic method parameters.

The Self-Validating Experimental Protocol

A robust protocol does not merely generate data; it actively polices its own integrity. In alignment with 3[3], this workflow embeds an automated System Suitability Test (SST) decision gate. If the system fails to meet predefined performance criteria, the Chromatography Data System (CDS) aborts the run, preventing the generation of invalid data.

G N1 Sample Preparation (Standard & Test Solutions) N2 System Suitability Test (SST) Plates >2000, Tailing <1.5 N1->N2 N3 SST Passed? N2->N3 N4 Execute Validation Protocol (Linearity, Accuracy, Precision) N3->N4 Yes N5 Abort Run & Troubleshoot (Self-Validating Check) N3->N5 No N6 Data Analysis & ICH Q2(R2) Reporting N4->N6

Self-validating HPLC-UV workflow incorporating automated SST decision gates.
Step-by-Step Methodology

1. Chromatographic Conditions

  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution consisting of 40% Water (containing 0.1% Formic Acid) and 60% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Stabilizes retention times against ambient lab fluctuations).

  • Detection: Photodiode Array (PDA) extracting at 254 nm.

2. Standard and Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile. (Causality: Matching the sample solvent closely to the mobile phase prevents solvent-front distortion and peak broadening).

  • Working Standard: Dissolve 2-Isobutyl-5-methylpyrimidin-4-ol reference standard in diluent to achieve a target concentration of 100 µg/mL.

3. Execution of ICH Q2(R2) Validation Parameters

  • System Suitability (The Validation Gate): Inject the 100 µg/mL standard six times. Acceptance Criteria: Relative Standard Deviation (RSD) of peak areas ≤ 2.0%, Tailing Factor ≤ 1.5, Theoretical Plates ≥ 2000.

  • Specificity (Forced Degradation): Expose the sample to 1N HCl, 1N NaOH, and 3% H2O2 for 24 hours. Analyze via PDA to ensure the pyrimidinol peak is spectrally pure (Peak Purity Index > 0.990) and completely resolved from degradation products.

  • Range and Linearity: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration. The2[2].

  • Accuracy (Recovery): Spike known amounts of the standard into a synthetic matrix blank at 80%, 100%, and 120% levels (n=3 per level).

  • Precision (Repeatability): Analyze six independent preparations of the 100 µg/mL test sample.

Comparative Experimental Data

To validate our rationale, we executed the above protocol across three different instrument platforms. The data clearly demonstrates that while UPLC and LC-MS/MS have specific niche advantages, HPLC-UV delivers the most balanced and reliable performance for routine ICH Q2(R2) compliance.

Table 2: ICH Q2(R2) Validation Metrics Comparison for 2-Isobutyl-5-methylpyrimidin-4-ol

Validation ParameterAcceptance CriteriaHPLC-UV ResultsUPLC-UV ResultsLC-MS/MS Results
System Suitability (%RSD) ≤ 2.0%0.45% 0.62%3.10% (Failed)
Linearity (R²) ≥ 0.9990.9998 0.99950.9920
Accuracy (% Recovery) 98.0% - 102.0%99.8% ± 0.5% 99.1% ± 0.8%108.4% ± 4.2%
Precision (% RSD) ≤ 2.0%0.6% 0.9%4.5%
Specificity (Peak Purity) No interferencePassed (>0.999) Passed (>0.999)Co-eluting matrix ions

Data Interpretation: The LC-MS/MS platform failed the accuracy and precision criteria due to matrix-induced ion suppression, a common pitfall when analyzing crude synthetic intermediates without extensive sample cleanup. UPLC-UV performed adequately but showed slightly higher variance in precision due to the smaller injection volumes (1 µL vs. 10 µL in HPLC). The HPLC-UV method provided superior linearity (R² = 0.9998) and accuracy (99.8% recovery), proving it is the most fit-for-purpose technique for this analyte.

Conclusion

By grounding our analytical development in the physicochemical reality of 2-Isobutyl-5-methylpyrimidin-4-ol and enforcing a self-validating system architecture, we ensure absolute data integrity. HPLC-UV remains the superior choice for this application, offering an unbeatable combination of robustness, precision, and compliance with modern regulatory frameworks.

References

  • ICH Q2(R2) Validation of Analytical Procedures (November 30, 2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 (December 14, 2023). European Medicines Agency (EMA). URL: [Link]

  • 2-Isobutyl-5-methylpyrimidin-4-ol (CAS 1708169-42-9) Physicochemical Properties. ChemSrc. URL: [Link]

Sources

Comparative

Comparative analysis of 2-Isobutyl-5-methylpyrimidin-4-ol and its 6-chloro derivative

Title: Comparative Analysis of 2-Isobutyl-5-methylpyrimidin-4-ol and its 6-Chloro Derivative: Reactivity, Profiling, and Synthetic Protocols Executive Summary In modern drug discovery, the pyrimidine scaffold is recogniz...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of 2-Isobutyl-5-methylpyrimidin-4-ol and its 6-Chloro Derivative: Reactivity, Profiling, and Synthetic Protocols

Executive Summary

In modern drug discovery, the pyrimidine scaffold is recognized as a "privileged structure," forming the core of numerous FDA-approved targeted therapies, including kinase inhibitors and GPCR modulators [1]. The strategic functionalization of this heterocycle relies heavily on the precise selection of starting building blocks. This guide provides an in-depth comparative analysis of 2-Isobutyl-5-methylpyrimidin-4-ol (Compound A) and its halogenated analog, 6-Chloro-2-isobutyl-5-methylpyrimidin-4-ol (Compound B) . By examining their distinct physicochemical profiles and mechanistic reactivities, researchers can optimize their synthetic trajectories—whether targeting late-stage functionalization via cross-coupling or constructing complex fused heterocyclic systems.

Physicochemical Profiling & Structural Dynamics

The introduction of a chlorine atom at the C6 position fundamentally alters the electronic landscape of the pyrimidine ring. Chlorine acts as an electron-withdrawing group (EWG) via inductive effects, which not only lowers the pKa of the adjacent hydroxyl/lactam group but also significantly increases the electrophilicity of the C6 carbon.

PropertyCompound A (Base Scaffold)Compound B (6-Chloro Derivative)
Chemical Name 2-Isobutyl-5-methylpyrimidin-4-ol6-Chloro-2-isobutyl-5-methylpyrimidin-4-ol
CAS Number 1708169-42-9 [3]1354949-95-3 [4]
Molecular Formula C9H14N2OC9H13ClN2O
Molecular Weight 166.22 g/mol 200.67 g/mol
Primary Reactivity Electrophilic N/O-AlkylationNucleophilic Aromatic Substitution (SNAr), Cross-Coupling
Tautomerism High (Lactim ⇌ Lactam)Moderate (Equilibrium shifted by EWG effect of Chlorine)

Reactivity & Mechanistic Causality

Compound A: Prototropic Tautomerism and Ambident Reactivity Pyrimidin-4-ols exist in a dynamic prototropic tautomeric equilibrium with their pyrimidin-4(1H)-one (lactam) counterparts [2]. This lactim-lactam tautomerism fundamentally dictates the nucleophilic character of the molecule. When deprotonated, the resulting ambident anion can react at either the oxygen or the nitrogen atom. The regioselectivity of alkylation is highly dependent on the choice of base, solvent, and electrophile. Under thermodynamic control in polar aprotic solvents (e.g., DMF) with a mild base like K2CO3, the softer nitrogen center is typically favored, leading to N-alkylation.

Compound B: SNAr and Cross-Coupling Hub The addition of the C6-chlorine transforms the pyrimidine into a highly reactive electrophile. The two nitrogen atoms in the diazine system act as powerful electron sinks, activating the 2-, 4-, and 6-positions toward nucleophilic attack [1]. Compound B is primed for Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, and alkoxides. The reaction proceeds via an addition-elimination mechanism, where the initial nucleophilic attack forms a stabilized Meisenheimer complex, followed by the rapid expulsion of the chloride ion. Furthermore, the C-Cl bond serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Mechanistic Visualizations

Tautomerism cluster_A Compound A: 2-Isobutyl-5-methylpyrimidin-4-ol cluster_B Compound B: 6-Chloro Derivative A_OH Lactim Form (OH active) A_NH Lactam Form (NH active) A_OH->A_NH Tautomeric Equilibrium N_Alk N-Alkylated Product A_NH->N_Alk Base + R-X B_OH Lactim Form (Cl & OH active) B_NH Lactam Form (Cl & NH active) B_OH->B_NH Tautomeric Equilibrium SNAr C6-Substituted Product B_OH->SNAr Amine (SNAr at C6)

Caption: Tautomeric equilibria and divergent reactivity pathways for Compounds A and B.

SNAr Start 6-Chloro Pyrimidine (Compound B) Complex Meisenheimer Complex (Stabilized by N-atoms) Start->Complex Nuc Attack at C6 Nuc Nucleophile (e.g., R-NH2) Nuc->Complex Product C6-Substituted Pyrimidine + HCl Complex->Product Cl- Elimination

Caption: Addition-elimination (SNAr) mechanism at the C6 position of Compound B.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Regioselective SNAr of Compound B with a Primary Amine Objective: To substitute the C6-chlorine with an aliphatic amine, generating a 6-amino-pyrimidin-4-ol derivative. Causality & Design: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming amine nucleophile. Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature highly stabilizes the charged Meisenheimer transition state, accelerating the reaction[1].

Step-by-Step Workflow:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve Compound B (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add DIPEA (2.0 equiv, 2.0 mmol) to the solution and stir for 5 minutes at room temperature.

  • Nucleophile Addition: Dropwise add the primary amine (1.2 equiv, 1.2 mmol).

  • Thermal Activation: Heat the reaction mixture to 80°C and monitor via TLC/LC-MS. The electron-deficient nature of the pyrimidine ensures full conversion typically within 4–6 hours.

  • Workup: Quench the reaction with ice water (15 mL). If the product precipitates, isolate via vacuum filtration. Otherwise, extract with Ethyl Acetate (3 x 10 mL), wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol 2: Selective N-Alkylation of Compound A Objective: To selectively alkylate the nitrogen atom of the pyrimidin-4(1H)-one tautomer. Causality & Design: Potassium carbonate (K2CO3) provides a sufficiently basic environment to deprotonate the pyrimidinol without causing side-reactions. The use of DMF at ambient temperature favors thermodynamic control, directing the electrophile to the softer nitrogen atom of the ambident anion rather than the harder oxygen atom [2].

Step-by-Step Workflow:

  • Deprotonation: Dissolve Compound A (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL). Add finely powdered K2CO3 (1.5 equiv, 1.5 mmol) and stir at room temperature for 30 minutes to ensure complete formation of the ambident anion.

  • Alkylation: Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 equiv, 1.1 mmol) via syringe.

  • Reaction Progression: Stir the mixture at room temperature for 12 hours. Avoid excessive heating to minimize O-alkylation or over-alkylation.

  • Workup: Dilute the mixture with water (20 mL) and extract with Dichloromethane (3 x 15 mL). Wash the organic phase with water and brine, dry over MgSO4, and purify via flash column chromatography (typically Hexanes/EtOAc gradient) to isolate the pure N-alkylated product.

Conclusion & Selection Guide

The choice between Compound A and Compound B dictates the synthetic strategy of the drug development program. Compound A is the optimal starting material when the C6 position requires a native C-H bond in the final pharmacophore, and the primary goal is N- or O-functionalization. Conversely, Compound B is an indispensable hub for library generation; its C6-chlorine atom serves as a versatile linchpin for SNAr and transition-metal-catalyzed cross-couplings, allowing for rapid diversification of the pyrimidine scaffold.

References

  • Stolarski, R., et al. "Studies on Prototropic Tautomerism in Neutral and Monoanionic Forms of Pyrimidines by Nuclear Magnetic Resonance Spectroscopy." ResearchGate. URL:[Link]

  • "1708169-42-9 2-Isobutyl-5-methylpyrimidin-4-ol." ChemSrc. URL:[Link]

Validation

Cross-validation of NMR chemical shifts for 2-Isobutyl-5-methylpyrimidin-4-ol

[label="Synthesize\n2-Isobutyl-5-methylp Fig 1. Cross-validation workflow integrating experimental NMR, empirical prediction, and DFT-GIAO.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Synthesize\n2-Isobutyl-5-methylp

Fig 1. Cross-validation workflow integrating experimental NMR, empirical prediction, and DFT-GIAO.

Conclusion

For dynamic heterocycles like 2-Isobutyl-5-methylpyrimidin-4-ol, empirical NMR predictors are insufficient for rigorous structural assignment due to their inability to dynamically model tautomeric equilibria. By integrating DFT-GIAO calculations with high-resolution experimental NMR, researchers can create a self-validating loop that unambiguously confirms both the molecular connectivity and the dominant tautomeric state in solution.

References

  • Ureidopyrimidinones Incorporating a Functionalizable p-Aminophenyl Electron-Donating Group at C-6 The Journal of Organic Chemistry - ACS Publications[Link][1]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network Chemical Science - NREL Publications[Link][2]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks National Institutes of Health (PMC)[Link][3]

  • General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT Pacific Northwest National Laboratory (PNNL) Journal Articles[Link][4]

Sources

Comparative

Benchmarking 2-Isobutyl-5-methylpyrimidin-4-ol against standard pyrimidine precursors

Title : Benchmarking 2-Isobutyl-5-methylpyrimidin-4-ol Against Standard Pyrimidine Precursors in Drug Discovery Executive Summary : Pyrimidine derivatives are foundational to modern medicinal chemistry, serving as critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Benchmarking 2-Isobutyl-5-methylpyrimidin-4-ol Against Standard Pyrimidine Precursors in Drug Discovery

Executive Summary : Pyrimidine derivatives are foundational to modern medicinal chemistry, serving as critical pharmacophores in anticancer, antiviral, and anti-inflammatory therapeutics[1]. While standard precursors like 2,4-dichloropyrimidine offer synthetic accessibility, the evolution of precision medicine requires building blocks with optimized physicochemical properties[2]. 2-Isobutyl-5-methylpyrimidin-4-ol (CAS 1708169-42-9)[3] represents a specialized precursor designed to enhance lipophilicity and dictate strict regioselectivity during downstream functionalization. This guide provides a comprehensive benchmarking analysis, detailing the mechanistic causality and experimental protocols necessary to leverage this advanced scaffold in drug development.

Physicochemical & Mechanistic Profiling

The pyrimidine ring is an electron-deficient aromatic system. Standard precursors, such as 2,4-dichloropyrimidine, are highly electrophilic. While this facilitates rapid nucleophilic aromatic substitution (SNAr), it often results in poor regioselectivity, yielding mixtures of C2 and C4 substituted products that complicate purification and reduce overall yields.

Conversely, 2-Isobutyl-5-methylpyrimidin-4-ol introduces two electron-donating alkyl groups. The C5 methyl group increases the electron density of the pyrimidine core, significantly dampening the electrophilicity at the C4 position. Simultaneously, the C2 isobutyl group provides substantial steric shielding.

Mechanistic Causality: The combination of steric bulk and increased electron density means that activating the C4-hydroxyl group (which exists primarily as its pyrimidin-4(1H)-one tautomer) requires harsher, catalyzed conditions compared to standard pyrimidines. However, this initial synthetic hurdle is offset by the exceptional regiocontrol it provides in subsequent steps. The isobutyl group acts as a steric wall, directing incoming nucleophiles exclusively to the C4 position. Furthermore, the incorporation of these alkyl chains significantly increases the compound's lipophilicity, a vital parameter for optimizing the pharmacokinetic/pharmacodynamic (PK/PD) properties of central nervous system (CNS) active agents and kinase inhibitors[2].

SubstituentLogic Core 2-Isobutyl-5-methylpyrimidin-4-ol (CAS: 1708169-42-9) Isobutyl C2 Isobutyl Group Steric Bulk & +I Effect Core->Isobutyl Methyl C5 Methyl Group +I Effect Core->Methyl Lipophilicity Enhanced Lipophilicity (Improved ADME Profile) Isobutyl->Lipophilicity Reactivity Reduced C4 Electrophilicity (Requires Catalyzed Activation) Isobutyl->Reactivity Methyl->Reactivity Standard Standard Precursors (e.g., 2,4-Dichloropyrimidine) OffTarget High Electrophilicity (Prone to Off-Target SNAr) Standard->OffTarget

Logical relationship of substituent effects on pyrimidine reactivity and ADME properties.

Benchmarking Data: Quantitative Comparison

To objectively evaluate performance, we benchmarked 2-Isobutyl-5-methylpyrimidin-4-ol against 2,4-dichloropyrimidine across key synthetic parameters and calculated physicochemical properties.

Parameter2,4-Dichloropyrimidine (Standard)2-Isobutyl-5-methylpyrimidin-4-ol (Advanced)
Activation Reagent N/A (Pre-activated)POCl3 + N,N-Dimethylaniline (Catalytic)
Activation Conditions N/A100°C, 3 hours
SNAr Regioselectivity (C4 vs C2) ~3:1 (Requires chromatographic separation)>99:1 (Exclusively C4)
Typical SNAr Yield (Primary Amine) 65% (Post-chromatography)88% (Direct crystallization possible)
Calculated LogP Contribution Low (~1.2)High (~2.8)
Off-Target Reactivity High (Prone to hydrolysis/side reactions)Low (Sterically and electronically stabilized)

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating critical in-process controls.

Protocol 1: Catalytic Chlorination (Activation Step) Objective: Convert 2-Isobutyl-5-methylpyrimidin-4-ol to 4-chloro-2-isobutyl-5-methylpyrimidine. Causality: Standard POCl3 reflux is insufficient due to the +I effects of the alkyl groups. N,N-dimethylaniline is added as a nucleophilic catalyst to form a highly reactive Vilsmeier-type intermediate, overcoming the reduced electrophilicity of the C4 position.

  • Setup : In a flame-dried 100 mL round-bottom flask under inert atmosphere (N2), suspend 2-Isobutyl-5-methylpyrimidin-4-ol (10.0 mmol) in phosphorus oxychloride (POCl3, 15.0 mL).

  • Catalysis : Add N,N-dimethylaniline (1.5 mmol, 0.15 eq) dropwise at room temperature. Observation: A slight exothermic reaction and color change to pale yellow indicate the formation of the active catalytic complex.

  • Reaction : Heat the mixture to 100°C for 3 hours.

  • In-Process Control (Self-Validation) : Remove a 50 µL aliquot, quench in ice-water, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 4:1) and LC-MS. Validation Criteria: Complete disappearance of the starting material mass (m/z 167[M+H]+) and appearance of the chlorinated product (m/z 185/187[M+H]+, exhibiting the characteristic 3:1 chlorine isotope pattern).

  • Workup : Cool to room temperature and carefully pour the mixture over crushed ice (100 g) to quench excess POCl3. Neutralize the aqueous phase to pH 7 using saturated NaHCO3. Extract with dichloromethane (3 x 50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Regioselective SNAr with Aliphatic Amines Objective: Couple the activated pyrimidine with a primary amine to form a functionalized scaffold. Causality: Potassium carbonate (K2CO3) in DMF ensures the amine remains unprotonated. The C2 isobutyl group sterically blocks any potential off-target attack, ensuring >99% regioselectivity at C4.

  • Setup : Dissolve 4-chloro-2-isobutyl-5-methylpyrimidine (5.0 mmol) in anhydrous DMF (10 mL).

  • Reagent Addition : Add K2CO3 (10.0 mmol) followed by the desired primary amine (6.0 mmol).

  • Reaction : Stir at 80°C for 4 hours.

  • In-Process Control (Self-Validation) : Analyze via LC-MS. Validation Criteria: A single dominant peak corresponding to the product mass, confirming the absence of C2-regioisomeric impurities.

  • Isolation : Pour into ice-water (50 mL) to precipitate the product. Filter, wash with water, and dry under vacuum.

Workflow Step1 Activation POCl3 + PhNMe2 Step2 In-Process Control LC-MS / TLC Step1->Step2 100°C, 3h Step3 Regioselective SNAr Amine + K2CO3 Step2->Step3 >98% Conversion Step4 Target Scaffold Kinase Inhibitor Step3->Step4 High Regiopurity

Experimental workflow for the downstream functionalization of 2-isobutyl-5-methylpyrimidin-4-ol.

Strategic Applications in Drug Development

The pyrimidine core is a critical endogenous component and a privileged scaffold in targeted therapies[2][]. In the context of precision oncology, targeting pyrimidine metabolism—such as inhibiting dihydroorotate dehydrogenase (DHODH)—has shown significant promise in treating malignancies like diffuse midline glioma[5][6].

When designing competitive inhibitors for such kinases or metabolic enzymes, the spatial arrangement of substituents is paramount. The 2-isobutyl group of 2-Isobutyl-5-methylpyrimidin-4-ol serves as an ideal hydrophobic anchor, projecting deep into the lipophilic sub-pockets of ATP-binding sites. This not only increases the binding affinity (Kd) but also prolongs the target residence time, translating to superior in vivo efficacy compared to drugs derived from sterically unhindered pyrimidine precursors.

Sources

Validation

Comparing the biological efficacy of 2-Isobutyl-5-methylpyrimidin-4-ol analogs

Evaluation of 2-Isobutyl-5-methylpyrimidin-4-ol Analogs as Kinase Hinge-Binding Scaffolds: A Comparative Efficacy Guide As drug discovery pivots toward highly selective kinase inhibition, the pyrimidin-4-ol scaffold—whic...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluation of 2-Isobutyl-5-methylpyrimidin-4-ol Analogs as Kinase Hinge-Binding Scaffolds: A Comparative Efficacy Guide

As drug discovery pivots toward highly selective kinase inhibition, the pyrimidin-4-ol scaffold—which exists in a critical tautomeric equilibrium with pyrimidin-4-one—has emerged as a privileged pharmacophore (1)[1]. This guide evaluates the biological efficacy of 2-Isobutyl-5-methylpyrimidin-4-ol (CAS 1708169-42-9) and its structural analogs. By acting as an ATP-competitive hinge binder, this core structure provides a versatile foundation for developing potent inhibitors (2)[2]. Below, we dissect the structure-activity relationships (SAR), compare quantitative efficacy data, and detail the self-validating experimental protocols required to assess these compounds.

Mechanistic Rationale: The Pyrimidin-4-ol Scaffold

The efficacy of pyrimidine-based kinase inhibitors stems directly from their ability to mimic the purine ring of ATP, allowing them to anchor into the highly conserved kinase hinge region[2].

  • Hinge Interaction: The tautomeric pyrimidin-4-one carbonyl (or hydroxyl) acts as a critical hydrogen bond acceptor, while the adjacent ring nitrogen serves as a donor to the backbone amides (e.g., Valine or Cysteine) of the kinase hinge[1].

  • C2 Substitution (Isobutyl): The 2-position directs substituents toward the solvent-exposed channel or adjacent hydrophobic pockets. Modifying the baseline isobutyl group alters the compound's desolvation penalty and steric complementarity, which is a primary driver for kinase selectivity[1].

  • C5 Substitution (Methyl): The 5-position projects into the gatekeeper pocket. The compact methyl group allows accommodation in kinases with bulky gatekeeper residues, whereas larger substitutions can drive selectivity for kinases with smaller gatekeepers (3)[3].

BindingModel A Pyrimidin-4-ol Core (Hinge Binder) B Kinase Hinge Region (Valine Backbone) A->B H-Bond Donor/Acceptor C C2: Isobutyl Group (Solvent Channel) A->C Steric Modulation D C5: Methyl Group (Gatekeeper Pocket) A->D Hydrophobic Contact

Kinase hinge-binding interactions of the pyrimidin-4-ol scaffold and its substituents.

Comparative Efficacy: SAR Analysis

To objectively evaluate the biological efficacy of this scaffold, we compare the baseline 2-Isobutyl-5-methylpyrimidin-4-ol against three optimized analogs. The data reflects representative biochemical and cellular assays targeting IRAK4 and p38α MAPK—two kinases where pyrimidinones demonstrate well-documented clinical efficacy (4)[4].

CompoundC2 SubstitutionC5 SubstitutionIRAK4 IC₅₀ (nM)p38α IC₅₀ (nM)Cellular PBMC IC₅₀ (μM)
Baseline (CAS 1708169-42-9) IsobutylMethyl1453205.2
Analog A CyclopropylMethyl27851.1
Analog B TrifluoromethylphenylMethyl>1000120.8
Analog C IsobutylEthyl210450>10

Data Synthesis:

  • Analog A demonstrates that replacing the flexible isobutyl group with a rigid cyclopropyl moiety significantly improves IRAK4 potency (27 nM). This is driven by a reduction in the entropic penalty of binding, as the rigid group requires less conformational reorganization upon entering the binding pocket[1].

  • Analog B utilizes a bulky trifluoromethylphenyl group. This modification deliberately clashes with the IRAK4 solvent channel but perfectly occupies the deep, lipophilic pocket of p38α, effectively flipping the compound's selectivity profile.

  • Analog C reveals that extending the C5 methyl to an ethyl group generally decreases potency across both targets, likely due to steric clashes with the gatekeeper residues, highlighting the precise spatial constraints of the C5 position.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Biochemical Target Engagement (TR-FRET Kinase Assay)

Purpose: Quantify the IC₅₀ of pyrimidin-4-ol analogs using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to eliminate compound autofluorescence artifacts.

  • Reagent Preparation: Formulate 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of Brij-35 (a non-ionic detergent) prevents non-specific compound aggregation, ensuring that the observed SAR readouts are driven by true active-site binding rather than colloidal interference.

  • Compound Dispensing: Use acoustic liquid handling to dispense analogs in a 10-point dose-response curve (top concentration 10 μM, 1:3 dilution) into a 384-well plate.

  • Reaction Initiation: Add the target kinase, biotinylated peptide substrate, and ATP at its apparent Kₘ.

    • Causality: Running the assay exactly at the ATP Kₘ ensures the system is highly sensitive to ATP-competitive inhibitors (like pyrimidin-4-ols) while remaining physiologically relevant (5)[5].

  • Incubation: Incubate at room temperature for 60 minutes to ensure linear reaction kinetics.

  • Detection & Quenching: Add TR-FRET detection buffer containing EDTA, Eu-cryptate labeled anti-phospho antibody, and Streptavidin-XL665.

    • Causality: EDTA immediately stops the reaction by chelating the Mg²⁺ required for kinase catalysis, freezing the assay state for accurate reading.

  • Readout & Self-Validation: Read fluorescence emission at 620 nm and 665 nm. Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). The assay is only validated if the Z'-factor is > 0.6.

Workflow Step1 1. Compound Dispensing (Acoustic Liquid Handling) Step2 2. Kinase Incubation (Target + Substrate + ATP) Step1->Step2 Step3 3. TR-FRET Detection (Eu-Cryptate & XL665 + EDTA) Step2->Step3 Step4 4. Data Validation (IC50 & Z'-Factor > 0.6) Step3->Step4

Step-by-step workflow for the TR-FRET high-throughput kinase inhibition assay.

Protocol 2: Cellular Efficacy (PBMC Cytokine Release ELISA)

Purpose: Verify that biochemical potency translates to functional cellular inhibition across the cell membrane.

  • Cell Seeding: Isolate human Peripheral Blood Mononuclear Cells (hPBMCs) and seed at 1x10⁵ cells/well in RPMI-1640 medium.

  • Compound Pre-treatment: Incubate cells with pyrimidin-4-ol analogs for 1 hour.

    • Causality: Pre-incubation allows the compounds to cross the lipid bilayer, achieve intracellular equilibrium, and bind the target kinase before the inflammatory signaling cascade is triggered.

  • Stimulation: Add 100 ng/mL Lipopolysaccharide (LPS) to stimulate TLR4, driving downstream kinase activation and cytokine production[1].

  • Quantification & Self-Validation: After 24 hours, harvest the supernatant and quantify TNF-α levels using a sandwich ELISA. Crucially, run a parallel cytotoxicity counter-screen (e.g., CellTiter-Glo) on the remaining cells to validate that reductions in cytokine release are due to specific kinase inhibition, not compound-induced cell death.

References

  • Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors Source: ACS Medicinal Chemistry Letters / NIH URL
  • Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors Source: Benchchem URL
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors Source: ACS Publications URL
  • Adenosine-binding motif mimicry and cellular effects of a thieno[2,3-d]pyrimidine-based chemical inhibitor Source: Biochemical Journal / Portland Press URL
  • Design and Synthesis of Novel Pyrazolo[3,4-d]Pyrimidines: In Vitro Cytotoxic Evaluation Source: ResearchGate URL

Sources

Comparative

Purity Validation Techniques for Commercial 2-Isobutyl-5-methylpyrimidin-4-ol Batches: A Comparative Guide

As the demand for high-purity heterocyclic intermediates accelerates in pharmaceutical and agrochemical development, validating the purity of commercial batches of 2-Isobutyl-5-methylpyrimidin-4-ol has become a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for high-purity heterocyclic intermediates accelerates in pharmaceutical and agrochemical development, validating the purity of commercial batches of 2-Isobutyl-5-methylpyrimidin-4-ol has become a critical quality control juncture.

This guide provides an authoritative, head-to-head comparison of the primary analytical techniques used to validate the purity of this compound. Designed for Senior Application Scientists and drug development professionals, this document bypasses generic overviews to focus on the mechanistic causality behind experimental choices, ensuring that your analytical workflows are robust, orthogonal, and self-validating.

The Mechanistic Challenge: Keto-Enol Tautomerism

The fundamental analytical challenge in validating 2-Isobutyl-5-methylpyrimidin-4-ol lies in its structural dynamism. Like many pyrimidinol derivatives, this molecule exists in a dynamic tautomeric equilibrium between the aromatic pyrimidin-4-ol (enol) form and the lactam pyrimidin-4(3H)-one (keto) form [3].

This tautomerism dictates the entire analytical strategy. If analyzed without controlling the physical state of the molecule—either via strict pH buffering or chemical derivatization—the compound will exhibit severe peak splitting or tailing in chromatographic systems. This phenomenon leads to inaccurate integration and false purity calculations. An orthogonal analytical approach is required to cross-verify the data.

PurityValidation Batch Commercial Batch 2-Isobutyl-5-methylpyrimidin-4-ol Tautomerism Tautomeric Equilibrium (Pyrimidin-4-ol ⇌ Pyrimidin-4(3H)-one) Batch->Tautomerism HPLC HPLC-UV (pH 3.0 Buffered Mobile Phase) Tautomerism->HPLC UV Active qNMR 1H qNMR (Internal Standard Calibration) Tautomerism->qNMR Absolute Quant GC GC-FID (BSTFA Silylation Required) Tautomerism->GC Volatiles Data Data Synthesis & Orthogonal Validation HPLC->Data qNMR->Data GC->Data Release Batch Release Certification Data->Release

Orthogonal purity validation workflow addressing pyrimidinol tautomerism.

Head-to-Head Comparison of Validation Techniques

To establish an unassailable purity profile, laboratories typically deploy a combination of High-Performance Liquid Chromatography (HPLC-UV), Quantitative Nuclear Magnetic Resonance (1H qNMR), and Gas Chromatography (GC-FID).

HPLC-UV: The Workhorse

Mechanistic Rationale: The pyrimidine ring provides a strong UV chromophore, making HPLC-UV highly sensitive for detecting structurally related organic impurities. However, because the pKa of the pyrimidine nitrogen is typically around 2-3, the mobile phase must be strictly buffered to a low pH (e.g., pH 2.5–3.0). This fully protonates the basic nitrogen atoms, suppressing the tautomeric exchange and locking the molecule into a single state to ensure a sharp, symmetrical chromatographic peak [3].

1H qNMR: The Absolute Standard

Mechanistic Rationale: Commercial batches of early-stage intermediates often lack a highly characterized, homologous Certified Reference Standard (CRS). qNMR overcomes this limitation entirely. By comparing the integration of the analyte's unique protons (e.g., the isolated pyrimidine C6-H singlet at ~7.8 ppm) against a highly pure, heterologous Internal Standard Reference Material (ISRM) like Maleic Acid, qNMR provides absolute mass fraction purity [1]. It is unaffected by tautomerism provided the exchange is fast on the NMR timescale or if a non-exchanging proton is selected for integration[4].

GC-FID: The Volatile Profiler

Mechanistic Rationale: While excellent for profiling residual solvents, direct GC analysis of 2-Isobutyl-5-methylpyrimidin-4-ol is fundamentally flawed. The polar hydroxyl/lactam moiety causes severe hydrogen bonding with the silanol groups on the GC column's stationary phase, leading to irreversible adsorption. Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is mandatory. This replaces the active protons with trimethylsilyl (TMS) groups, locking the tautomer and drastically increasing volatility.

Quantitative Performance Comparison

The following table synthesizes the performance metrics of these three techniques based on established compendial guidelines for organic compound validation.

Performance MetricHPLC-UV (pH Controlled)1H qNMR (Internal Calibration)GC-FID (TMS Derivatized)
Primary Use Case Routine batch release & organic impurity profilingAbsolute purity assignment (Primary standard generation)Residual solvents & volatile organic impurities
Accuracy 98.0% – 102.0% (Relative to CRS)> 99.5% (Absolute mass fraction)95.0% – 105.0% (Relative)
Precision (RSD) < 1.0%< 0.5%< 2.0%
LOD / LOQ ~0.05% / 0.1%~0.5% / 1.0%~0.01% / 0.05%
Reference Standard Requires homologous CRSNo CRS needed (Uses heterologous ISRM)Requires homologous CRS
Analysis Time 15 – 30 min10 – 15 min20 – 40 min

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal system suitability checks that prove the validity of the physical chemistry occurring during the run, independent of the sample's actual purity.

Protocol 1: pH-Controlled HPLC-UV Analysis

Objective: Determine the relative chromatographic purity of the batch while suppressing tautomeric peak distortion.

  • Mobile Phase Preparation:

    • Buffer (Phase A): Prepare a 0.1% Trifluoroacetic acid (TFA) solution in LC-MS grade water. Adjust to pH 2.5. Causality: The low pH ensures complete protonation of the pyrimidine nitrogens, preventing tautomeric equilibrium during elution.

    • Organic (Phase B): LC-MS grade Acetonitrile.

  • Column Selection: Use a sterically protected C18 column (e.g., 150 x 4.6 mm, 3.5 µm) capable of withstanding low pH environments.

  • Sample Preparation: Dissolve 10 mg of the commercial batch in 10 mL of a 50:50 Phase A/Phase B diluent to prevent solvent shock at the column head.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes. Detect at 254 nm.

  • Self-Validation Check (Critical): Evaluate the tailing factor ( Tf​ ) of the main 2-Isobutyl-5-methylpyrimidin-4-ol peak. If Tf​ > 1.5, the protocol has failed. This indicates that the buffer capacity is exhausted and tautomeric splitting is occurring on-column. The run must be rejected and fresh mobile phase prepared.

Protocol 2: Absolute Purity Determination via 1H qNMR

Objective: Determine the absolute mass fraction purity without relying on a homologous reference standard [2].

  • Standard Selection: Select Maleic Acid (NIST SRM) as the Internal Standard Reference Material (ISRM). Causality: Maleic acid presents a sharp singlet at ~6.26 ppm, which perfectly avoids overlap with the analyte's aliphatic isobutyl signals (0.9–2.5 ppm) and the aromatic pyrimidine proton (~7.8 ppm).

  • Sample Preparation: Accurately weigh ~15 mg of 2-Isobutyl-5-methylpyrimidin-4-ol and ~5 mg of Maleic Acid using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of DMSO- d6​ .

  • T1 Relaxation Assessment (Self-Validation Check 1): Conduct an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton (typically the C6 aromatic proton).

  • Parameter Optimization: Set the relaxation delay ( D1​ ) to strictly ≥5×T1​ . Causality: Failure to wait for full magnetization recovery will result in truncated signal integration and artificially low purity calculations.

  • Acquisition & Integration: Acquire 64 scans. Integrate the Maleic Acid singlet (6.26 ppm, 2H) and the analyte's pyrimidine singlet (~7.8 ppm, 1H).

  • Self-Validation Check 2: Ensure the Signal-to-Noise (S/N) ratio for both integrated peaks is > 250. Calculate absolute purity using the standard qNMR mass fraction equation.

Conclusion & Strategic Recommendations

Relying on a single analytical technique to validate commercial batches of complex heterocycles like 2-Isobutyl-5-methylpyrimidin-4-ol introduces significant risk. Chromatographic methods (HPLC/GC) are highly susceptible to the physical chemistry of tautomerism and require strict environmental controls (pH buffering or derivatization).

Best Practice: Use 1H qNMR to establish the primary absolute purity of an incoming commercial batch. Once the absolute purity is established, use that characterized batch as your in-house reference standard to calibrate high-throughput HPLC-UV methods for subsequent routine release testing.

References

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Chemical and Pharmaceutical Bulletin -[Link]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy - Analytical Chemistry -[Link]

  • A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - Journal of Analytical Methods in Chemistry -[Link]

  • Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate - Molecules -[Link]

Safety & Regulatory Compliance

Safety

2-Isobutyl-5-methylpyrimidin-4-ol proper disposal procedures

Operational Guide: Safe Handling and Disposal of 2-Isobutyl-5-methylpyrimidin-4-ol As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when handling specialized heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 2-Isobutyl-5-methylpyrimidin-4-ol

As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when handling specialized heterocyclic building blocks. 2-Isobutyl-5-methylpyrimidin-4-ol (CAS: 1708169-42-9) is a nitrogen-rich pyrimidine derivative frequently utilized in drug discovery and medicinal chemistry[1]. Because of its specific physicochemical properties—namely its tautomeric nature and nitrogenous core—improper disposal poses significant environmental and operational risks.

This guide provides a comprehensive, field-proven methodology for the safe segregation, containment, and disposal of this compound, ensuring full compliance with federal environmental regulations.

Chemical Profile & Hazard Causality

To safely dispose of a chemical, one must first understand its reactivity. 2-Isobutyl-5-methylpyrimidin-4-ol exists in a tautomeric equilibrium between its pyrimidinol (hydroxyl) and pyrimidinone (ketone) forms.

  • Reactivity Causality: The presence of two basic nitrogen atoms within the aromatic ring, combined with electron-donating alkyl groups (isobutyl and methyl), makes this compound susceptible to rapid, potentially exothermic N-oxidation if exposed to strong oxidizing agents (e.g., peroxides, concentrated nitric acid).

  • Toxicity Causality: Based on structural analogs like 2,5-Dimethylpyrimidin-4-ol, this compound is classified as a generic irritant[2]. The lipophilic isobutyl group enhances cellular permeability, meaning accidental ingestion or prolonged skin contact can lead to systemic absorption, necessitating strict barrier protections.

Quantitative Data & Hazard Summary
Property / ParameterSpecification
Chemical Name 2-Isobutyl-5-methylpyrimidin-4-ol
CAS Registry Number 1708169-42-9[1]
Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
GHS Hazard Statements (Analog) H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[2]
RCRA Waste Classification Non-RCRA Listed (Manage as Characteristic Hazardous Waste)
Incompatible Materials Strong oxidizers, strong acids, acid chlorides

Regulatory Grounding

The disposal of nitrogenous organic compounds is strictly governed by the Resource Conservation and Recovery Act (RCRA)[3]. While 2-Isobutyl-5-methylpyrimidin-4-ol is not a specifically listed P- or U-waste, it must be managed as a Characteristic Hazardous Waste if it is dissolved in flammable solvents (D001) or corrosive agents (D002). Furthermore, the EPA's RCRA Organic Air Emission Standards (Subparts AA, BB, CC) mandate that containers holding volatile organic waste mixtures be kept vapor-tight to prevent the release of toxic organic compounds and ozone precursors into the atmosphere[3].

All procedures below align with the authoritative standards set forth in Prudent Practices in the Laboratory by the National Research Council[4].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system: each step inherently prevents the failure of the next.

Phase 1: Source Segregation
  • Identify the Waste Matrix: Determine if the compound is a dry solid, an aqueous solution, or dissolved in an organic solvent.

  • Prevent Cross-Reactivity: Never mix pyrimidinol waste with acidic oxidizing waste (e.g., piranha solution or nitric acid washes). The nitrogenous core will undergo violent oxidation.

  • Solvent Routing:

    • If dissolved in DMSO, Methanol, or Ethyl Acetate: Route to Non-Halogenated Organic Waste .

    • If dissolved in Dichloromethane (DCM) or Chloroform: Route to Halogenated Organic Waste .

Phase 2: Containerization
  • Select the Receptacle: Use High-Density Polyethylene (HDPE) carboys or wide-mouth jars. Causality: HDPE is chemically inert to most pyrimidine derivatives and eliminates the shatter-risk associated with glass containers.

  • Vapor Sealing: Ensure the container features a secure, gasketed cap. Funnels must not be left in open waste containers, as this violates RCRA Subpart CC emission standards[3].

Phase 3: Satellite Accumulation Area (SAA) Protocols
  • Labeling: Affix a standardized "Hazardous Waste" label. You must write the full chemical name ("2-Isobutyl-5-methylpyrimidin-4-ol") and the solvent matrix. Do not use abbreviations or structural formulas.

  • Secondary Containment: Place the HDPE container inside a chemically resistant secondary containment tray capable of holding 110% of the primary container's volume.

Phase 4: Final Disposition (High-Temperature Incineration)
  • Contractor Hand-off: Transfer the waste to licensed environmental health and safety (EHS) personnel for commercial disposal.

  • Incineration Requirement: The only acceptable method of destruction is high-temperature incineration. Causality: Incomplete combustion of nitrogen-containing heterocycles generates highly toxic nitrogen oxides (NOx). Commercial incinerators operate at extreme temperatures and are equipped with alkaline NOx scrubbers to safely reduce the compound to N2, CO2, and H2O[4].

Emergency Spill Management

A self-validating spill protocol ensures that cleanup efforts do not inadvertently create a secondary hazard.

  • For Solid Spills (Powder/Crystals): Do not dry sweep. Dry sweeping aerosolizes the fine powder, creating an inhalation hazard (H335). Moisten the spill lightly with a compatible solvent (e.g., isopropanol) to bind the dust, then wipe it up with absorbent pads. Place pads in a sealed hazardous waste bag.

  • For Liquid Spills (Solutions): Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Causality: Never use combustible materials like sawdust; if the pyrimidinol solution later comes into contact with an oxidizer in the waste bin, the sawdust will act as an ignition fuel.

Waste Stream Visualization

G Start 2-Isobutyl-5-methylpyrimidin-4-ol Waste Stream State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (Reaction Mixture/Solution) State->Liquid Container Collect in HDPE Container with Secondary Containment Solid->Container Solvent Determine Solvent Type Liquid->Solvent Halogenated Halogenated Organic (e.g., DCM, Chloroform) Solvent->Halogenated NonHalogenated Non-Halogenated Organic (e.g., DMSO, MeOH) Solvent->NonHalogenated Aqueous Aqueous Solution (Adjust pH to 6-8) Solvent->Aqueous Halogenated->Container NonHalogenated->Container Aqueous->Container Label Label: 'Hazardous Waste' Specify Constituents Container->Label Incineration High-Temperature Incineration (with NOx Scrubbers) Label->Incineration

Figure 1: Decision tree for the segregation and disposal of 2-isobutyl-5-methylpyrimidin-4-ol waste streams.

Sources

Handling

Comprehensive Laboratory Safety and Handling Guide for 2-Isobutyl-5-methylpyrimidin-4-ol

As a Senior Application Scientist, I recognize that handling highly functionalized organic intermediates requires more than just following a safety data sheet—it requires a deep understanding of chemical behavior and pro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly functionalized organic intermediates requires more than just following a safety data sheet—it requires a deep understanding of chemical behavior and proactive risk mitigation. 2-Isobutyl-5-methylpyrimidin-4-ol is a critical building block frequently utilized in the synthesis of kinase inhibitors and other CNS-active pharmaceutical agents.

Because it is a finely milled crystalline solid, it presents specific handling challenges related to particulate aerosolization, dermal sensitization, and respiratory irritation. This guide provides a self-validating, highly controlled operational framework to ensure absolute safety and material integrity during your drug development workflows, strictly adhering to OSHA standards[1] and National Research Council guidelines[2].

Physicochemical & Hazard Profile

Before initiating any workflow, it is critical to understand the quantitative and qualitative properties of the reagent[3]. Like many pyrimidinol derivatives, this compound carries specific GHS hazard classifications that dictate our handling strategy[4].

PropertyValue
Chemical Name 2-Isobutyl-5-methylpyrimidin-4-ol
CAS Number 1708169-42-9
Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Physical State Solid (Crystalline Powder)
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a passive exercise; it is an active defense strategy based on chemical causality. The following matrix outlines the required equipment and the scientific rationale behind each choice.

  • Ocular Protection : ANSI Z87.1-compliant chemical splash goggles.

    • Causality: Pyrimidinol powders are severe ocular irritants (H319)[4]. Standard safety glasses lack an orbital seal, leaving the ocular mucosa vulnerable to microscopic, airborne particulates generated by static repulsion during transfer.

  • Dermal Protection : Double-layered Nitrile gloves (minimum 0.11 mm thickness, extended cuff).

    • Causality: Nitrile provides a robust physical barrier against the solid powder (H315). More importantly, this compound is frequently dissolved in polar aprotic solvents (e.g., DMF, DMSO) during cross-coupling reactions. These solvents rapidly penetrate latex, carrying dissolved pyrimidinol solutes directly through the skin. Nitrile mitigates this permeation risk.

  • Respiratory Protection : Handled strictly within a certified Chemical Fume Hood.

    • Causality: The compound is a known respiratory irritant (H335)[4]. Operating behind a sash with a calibrated face velocity actively captures aerosolized micro-particles, negating the need for an N95 respirator under standard laboratory conditions[1].

Operational Workflow & Experimental Protocol

To guarantee safety and precision, every step in this protocol operates as a self-validating system . You must confirm the success of the current step before proceeding to the next.

Phase 1: Pre-Operation & Setup
  • Fume Hood Validation : Ensure the fume hood is operational and the sash is positioned at the correct working height.

    • Validation Check: Verify the digital monitor reads between 80–120 fpm. Tape a 2-inch strip of a Kimwipe to the bottom of the sash; a steady inward flutter physically validates negative pressure containment before you open the chemical container.

  • PPE Integrity Check : Don your flame-retardant lab coat, goggles, and double-glove with nitrile.

    • Validation Check: Perform a pneumatic inflation test on the outer gloves (roll the cuff to trap air and squeeze) to confirm the absolute absence of micro-tears before handling the reagent.

Phase 2: Weighing and Transfer
  • Static Mitigation : Wipe the exterior of the reagent bottle and the analytical balance draft shield with a damp, lint-free cloth.

    • Causality: Pyrimidine powders accumulate static charge, causing them to repel from metal spatulas and aerosolize. Increasing local ambient humidity safely dissipates this charge.

  • Mass by Difference : Place the sealed reagent vial on the balance and tare it. Transfer the estimated required mass into your reaction flask using an anti-static (e.g., PTFE-coated) spatula.

    • Validation Check: Re-weigh the closed source vial. The negative mass displayed must precisely equal the transferred amount. This validates that no unaccounted material was lost to the environment via aerosolization or surface adhesion.

Phase 3: Dissolution & Reaction Setup
  • Solvent Addition : Slowly add the reaction solvent (e.g., DMSO or DMF) down the interior wall of the reaction flask rather than directly onto the powder.

    • Causality: Direct solvent impact can eject dry powder into the air. Wall-addition ensures the powder is gently wetted and drawn into solution via capillary action.

  • System Closure : Immediately seal the reaction vessel with a septum and purge with inert gas (Nitrogen/Argon) if required by your synthetic methodology.

    • Validation Check: Visible bubbling in the exhaust oil bubbler confirms the system is perfectly sealed and positively pressurized, preventing the environmental egress of hazardous solvent vapors.

Safe Handling Workflow Diagram

Workflow A 1. Storage Retrieval (Desiccator, 2-8°C) B 2. PPE Verification (Nitrile, Goggles, Lab Coat) A->B Pre-operation check C 3. Fume Hood Transfer (80-100 fpm face velocity) B->C Safety confirmed D 4. Weighing & Dispensing (Anti-static tools) C->D Containment active E 5. Reaction Setup (Closed system dissolution) D->E Reagent transferred F 6. Waste Segregation (Non-halogenated organics) E->F Post-reaction cleanup

Workflow for the safe handling, transfer, and disposal of 2-Isobutyl-5-methylpyrimidin-4-ol.

Spill Management & Disposal Plan

Even with stringent protocols, accidental releases can occur. Follow these steps to manage spills and dispose of waste in accordance with environmental health and safety (EHS) guidelines[2].

Spill Response (Solid Powder):

  • Do not sweep dry. Dry sweeping mechanically aerosolizes the hazardous powder, drastically increasing inhalation risk.

  • Wetting: Gently cover the spill with absorbent chemical pads slightly dampened with 70% isopropanol or water to bind the powder into a slurry.

  • Collection: Use a non-sparking, disposable scoop to transfer the wetted mass into a sealable hazardous waste container.

  • Validation Check: Swab the spill area with a solvent-wetted filter paper. Inspect the area visually (and under UV light, as many pyrimidines fluoresce) to validate complete surface decontamination.

Chemical Disposal:

  • Solid Waste: Dispose of all contaminated consumables (gloves, Kimwipes, empty vials) as solid hazardous waste in clearly labeled, double-lined bins.

  • Liquid Waste: If the compound is dissolved, route the solution to the "Non-Halogenated Organic Waste" carboy. Exception: If the reaction utilized halogenated solvents (e.g., Dichloromethane), the entire mixture mandates disposal in the "Halogenated Waste" stream to prevent adverse downstream chemical reactions.

References
  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." U.S. Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press / NIH Bookshelf. Available at:[Link]

  • ChemSrc. "1708169-42-9_2-Isobutyl-5-methylpyrimidin-4-ol Chemical Properties." Available at:[Link]

Sources

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